Esomeprazole Sodium
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and is indicated for gastroesophageal reflux disease and duodenal ulcer and has 1 investigational indication.
Esomeprazole is only found in individuals that have used or taken this drug. It is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of gastric parietal cells. [PubChem]Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. By acting specifically on the proton pump, Esomeprazole blocks the final step in acid production, thus reducing gastric acidity.
Omeprazole is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers, dyspepsia, peptic ulcer disease , gastroesophageal reflux disease and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of Gastric Parietal Cells.--Pubchem. Omeprazole is one of the most widely prescribed drugs internationally and is available over the counter in some countries.
See also: Esomeprazole (has active moiety); Esomeprazole Magnesium (related); Esomeprazole Strontium (related) ... View More ...
Properties
Key on ui mechanism of action |
Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Omeprazole is a member of a class of antisecretory compounds, the substituted _benzimidazoles_, that stop gastric acid secretion by selective inhibition of the _H+/K+ ATPase_ enzyme system. Proton-pump inhibitors such as omeprazole bind covalently to cysteine residues via disulfide bridges on the alpha subunit of the _H+/K+ ATPase_ pump, inhibiting gastric acid secretion for up to 36 hours. This antisecretory effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, regardless of the stimulus. **Mechanism of H. pylori eradication** Peptic ulcer disease (PUD) is frequently associated with _Helicobacter pylori_ bacterial infection (NSAIDs). The treatment of H. pylori infection may include the addition of omeprazole or other proton pump inhibitors as part of the treatment regimen,. _H. pylori_ replicates most effectively at a neutral pH. Acid inhibition in H. pylori eradication therapy, including proton-pump inhibitors such as omeprazole, raises gastric pH, discouraging the growth of H.pylori. It is generally believed that proton pump inhibitors inhibit the _urease_ enzyme, which increases the pathogenesis of H. pylori in gastric-acid related conditions. Omeprazole is a selective and irreversible proton pump inhibitor. Omeprazole suppresses gastric acid secretion by specific inhibition of the hydrogen-potassium adenosinetriphosphatase (H+, K+-ATPase) enzyme system found at the secretory surface of parietal cells. It inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen. Since the H+/K+ ATPase enzyme system is regarded as the acid (proton) pump of the gastric mucosa, omeprazole is known as a gastric acid pump inhibitor. Omeprazole inhibits both basal and stimulated acid secretion irrespective of the stimulus. After oral administration, the onset of the antisecretory effect of omeprazole occurs within one hour, with the maximum effect occurring within two hours. Inhibition of secretion is about 50% of maximum at 24 hours and the duration of inhibition lasts up to 72 hours. The antisecretory effect thus lasts far longer than would be expected from the very short (less than one hour) plasma half-life, apparently due to prolonged binding to the parietal H + /K + ATPase enzyme. When the drug is discontinued, secretory activity returns gradually, over 3 to 5 days. The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after four days. Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. |
|---|---|
CAS No. |
161796-78-7 |
Molecular Formula |
C17H18N3NaO3S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
sodium 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChI Key |
RYXPMWYHEBGTRV-JIDHJSLPSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
Appearance |
Solid powder |
Color/Form |
Crystals from acetonitrile White to off-white crystalline powde |
melting_point |
156 °C |
physical_description |
Solid |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water. In water, 82.3 mg/L at 25 °C /Estimated/ 0.5 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
vapor_pressure |
9.2X10-13 mm Hg at 25 °C /Estimated/ |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Esomeprazole Sodium on Gastric Parietal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which esomeprazole sodium, a leading proton pump inhibitor (PPI), exerts its effects on gastric parietal cells to inhibit acid secretion. This document details the intricate signaling pathways involved, the pharmacokinetics and pharmacodynamics of esomeprazole, and the experimental protocols used to elucidate its action.
Introduction to Gastric Acid Secretion and its Regulation
Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells located in the gastric glands of the stomach lining. This secretion is a crucial process for digestion, sterilization of ingested food, and absorption of essential nutrients. The secretion of H+ ions into the gastric lumen is mediated by the H+/K+-ATPase, commonly known as the proton pump. This enzyme actively transports H+ out of the parietal cell in exchange for K+ ions.[1][2]
The activity of the proton pump is tightly regulated by a complex interplay of neural, hormonal, and paracrine signals. The main stimulants of acid secretion are acetylcholine (released from vagal nerve endings), gastrin (a hormone secreted by G-cells), and histamine (a paracrine substance released from enterochromaffin-like cells). These secretagogues bind to their respective receptors on the basolateral membrane of parietal cells, triggering intracellular signaling cascades that ultimately lead to the activation and translocation of H+/K+-ATPase to the apical membrane, initiating acid secretion.
This compound: From Prodrug to Active Inhibitor
Esomeprazole is the S-isomer of omeprazole and is administered as an inactive prodrug.[3] Its mechanism of action is a sophisticated, multi-step process that relies on the acidic environment of the parietal cell's secretory canaliculi.
Accumulation and Activation in the Acidic Compartment
After absorption into the bloodstream, esomeprazole, being a weak base, selectively accumulates in the highly acidic secretory canaliculi of the stimulated parietal cells. In this acidic environment (pH < 2), esomeprazole undergoes a protonation-dependent chemical rearrangement. It is first protonated, and then rapidly converts to a reactive tetracyclic sulfenamide intermediate. This activated form is the key to its inhibitory action.[3]
dot
Caption: Activation of Esomeprazole in the Parietal Cell.
Molecular Interaction with the H+/K+-ATPase
The activated sulfenamide form of esomeprazole is a highly reactive, cationic species. It forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase, accessible from the luminal side. This irreversible binding inactivates the enzyme, thereby inhibiting the final step of gastric acid secretion.[4] Studies with omeprazole, a racemic mixture containing esomeprazole, have shown that it binds to cysteine residues, and a study on omeprazole and pantoprazole indicated a binding stoichiometry of 2 moles of inhibitor per mole of the H+/K+-ATPase phosphoenzyme.[1]
dot
Caption: Covalent Inhibition of the H+/K+-ATPase.
Quantitative Data on Esomeprazole's Action
The efficacy of esomeprazole can be quantified through various pharmacokinetic and pharmacodynamic parameters.
Pharmacokinetic Profile of Esomeprazole
The following table summarizes key pharmacokinetic parameters for esomeprazole in healthy adult volunteers.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.25 - 1.50 hours | [5] |
| Plasma Protein Binding | ~97% | [6] |
| Volume of Distribution (Vd) | ~16 L | [6] |
| Metabolism | Extensively by CYP2C19 and CYP3A4 | [6] |
| Elimination Half-life | Approximately 1-1.5 hours | [6] |
Pharmacodynamic Effects on Gastric pH
The primary pharmacodynamic effect of esomeprazole is the suppression of gastric acid secretion, leading to an increase in intragastric pH.
| Parameter | Esomeprazole (40 mg) | Omeprazole (40 mg) | Reference |
| Mean % time intragastric pH > 4 (Day 1) | 48.6% | 40.6% | [7] |
| Mean % time intragastric pH > 4 (Day 5) | 68.4% | 62.0% | [7] |
In Vitro Inhibitory Activity
| Compound | IC50 | Assay Conditions | Reference |
| Omeprazole | 1.1 µM | Gastric microsomes at pH 6.1, measured at pH 7.4 | [8] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to study the mechanism of action of esomeprazole.
In Vitro H+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of the proton pump and its inhibition by compounds like esomeprazole.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase. The amount of Pi is determined colorimetrically.
Protocol Outline:
-
Preparation of Gastric Microsomes:
-
Isolate gastric glands from rabbit or hog stomachs by collagenase digestion.
-
Homogenize the glands and perform differential centrifugation to obtain a microsomal fraction enriched in H+/K+-ATPase.
-
-
Assay Reaction:
-
Pre-incubate the gastric microsomes with varying concentrations of esomeprazole (or other inhibitors) at an acidic pH (e.g., pH 6.1) to facilitate drug activation.
-
Initiate the ATPase reaction by adding ATP to a reaction buffer (e.g., Tris-HCl, pH 7.4) containing MgCl2 and KCl.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Quantification of Inorganic Phosphate:
-
Stop the reaction by adding a solution like trichloroacetic acid.
-
Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and a reducing agent) that forms a colored complex with the released Pi.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
-
Data Analysis:
Measurement of Acid Secretion in Isolated Parietal Cells (Aminopyrine Uptake Assay)
This cell-based assay provides an indirect measure of acid production in isolated parietal cells.
Principle: The weakly basic radiolabeled compound, [14C]-aminopyrine, accumulates in acidic compartments. The amount of accumulated radioactivity is proportional to the degree of acid secretion.
Protocol Outline:
-
Isolation of Parietal Cells:
-
Isolate gastric glands from animal models (e.g., rabbits) by enzymatic digestion.
-
Further purify parietal cells from the gland suspension using techniques like density gradient centrifugation.
-
-
Stimulation and Inhibition:
-
Incubate the isolated parietal cells with secretagogues (e.g., histamine, gastrin) to stimulate acid secretion.
-
In parallel experiments, pre-incubate the cells with esomeprazole before adding the secretagogue.
-
-
Aminopyrine Uptake:
-
Add [14C]-aminopyrine to the cell suspension and incubate.
-
Separate the cells from the incubation medium by centrifugation through a layer of silicone oil.
-
-
Quantification:
-
Lyse the cells and measure the radioactivity in the cell pellet using a scintillation counter.
-
-
Data Analysis:
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Compare the accumulation in stimulated, unstimulated, and esomeprazole-treated cells to determine the inhibitory effect on acid secretion.[10]
-
In Vivo Intragastric pH Monitoring
This clinical research protocol is used to assess the pharmacodynamic effect of esomeprazole in human subjects.
Protocol Outline:
-
Subject Recruitment:
-
Enroll healthy volunteers or patients with acid-related disorders.
-
-
pH Probe Placement:
-
Insert a pH monitoring probe through the nose into the stomach of the subject. The probe is positioned to accurately measure intragastric pH.
-
-
Baseline pH Measurement:
-
Record the intragastric pH for a 24-hour period before drug administration to establish a baseline.
-
-
Drug Administration:
-
Administer esomeprazole (or placebo/comparator drug) to the subjects.
-
-
Post-Dose pH Monitoring:
-
Continue to monitor and record the intragastric pH for a specified period (e.g., 24 or 48 hours) after drug administration.
-
-
Data Analysis:
dot
Caption: Experimental Workflow for Esomeprazole Research.
Western Blot Analysis of H+/K+-ATPase
This technique is used to detect and quantify the expression levels of the H+/K+-ATPase protein in gastric tissue or isolated parietal cells.
Protocol Outline:
-
Sample Preparation:
-
Homogenize gastric mucosal biopsies or isolated parietal cells in a lysis buffer containing detergents and protease inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature the protein samples and separate them based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the H+/K+-ATPase alpha or beta subunit.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
-
Detection:
-
For enzyme-conjugated secondary antibodies, add a chemiluminescent substrate and detect the emitted light using a CCD camera or X-ray film.
-
For fluorescently-labeled secondary antibodies, detect the signal using a fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the H+/K+-ATPase to determine its relative expression level.[12]
-
Signaling Pathways for Gastric Acid Secretion
The regulation of H+/K+-ATPase activity is controlled by multiple signaling pathways within the parietal cell.
dot
Caption: Stimulatory Signaling Pathways in Parietal Cells.
Conclusion
This compound's mechanism of action is a prime example of targeted drug therapy. Its efficacy stems from its selective accumulation and activation within the acidic environment of gastric parietal cells, leading to the specific and irreversible inhibition of the H+/K+-ATPase. This in-depth understanding of its molecular interactions and the signaling pathways it modulates is crucial for the ongoing development of novel and improved therapies for acid-related gastrointestinal disorders. The experimental protocols outlined in this guide provide the foundational methodologies for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 3. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 4. Binding of omeprazole to protein targets identified by monoclonal antibodies | PLOS One [journals.plos.org]
- 5. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. abidipharma.com [abidipharma.com]
- 8. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpp.in [ajpp.in]
- 10. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Esomeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esomeprazole sodium, the sodium salt of the S-enantiomer of omeprazole, is a potent proton pump inhibitor (PPI) widely utilized in the management of acid-related gastrointestinal disorders.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its mechanism of action and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical Structure and Identification
Esomeprazole is the S-isomer of omeprazole, a substituted benzimidazole.[3][4] The sodium salt form enhances its suitability for pharmaceutical formulations.
IUPAC Name: sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide[1]
Stereochemistry: The pharmacological activity of esomeprazole is attributed to its specific S-configuration at the sulfoxide group. This chirality is a critical aspect of its structure and function.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of this compound are crucial for its formulation, stability, and analytical characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₃NaO₃S | [1][5] |
| Molecular Weight | 367.4 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | ~156 °C (decomposes) | [7] |
| Solubility | Soluble in water and methanol. Slightly soluble in DMSO. | [7][8] |
| pKa (Strongest Acidic) | 9.68 | [9] |
| pKa (Strongest Basic) | 4.77 | [9] |
| logP | 1.68 | [9] |
Spectroscopic Data
| Technique | Key Observations | Reference |
| ¹H NMR | Signals for methylene protons appear as two doublets at approximately 4.67 and 4.75 ppm, confirming the chiral center at the sulfur atom. | [10] |
| ¹³C NMR | The signal for the methylene carbon attached to the sulfoxide group (CH₂S=O) is observed around 59.8 ppm. | [10] |
| Mass Spectrometry (ESI-MS) | The molecular ion peak [M+H]⁺ is found at m/z 346. | [10] |
| Infrared (IR) Spectroscopy | Characteristic peaks include N-H stretching (~3378 cm⁻¹), C=N stretching (~1613 cm⁻¹), and S=O stretching (~1174 cm⁻¹). | [10] |
| UV Absorbance | Maximum absorbance (λmax) in methanol is observed at approximately 299 nm. | [11] |
Mechanism of Action: Proton Pump Inhibition
This compound is a prodrug that requires activation in an acidic environment.[1] It specifically targets the H⁺/K⁺-ATPase enzyme, also known as the proton pump, in the gastric parietal cells.
Signaling Pathway for Proton Pump Inhibition:
Caption: Mechanism of action of Esomeprazole.
The process involves:
-
Absorption and Distribution: this compound is absorbed into the bloodstream and distributed to the parietal cells of the stomach.[2]
-
Activation: In the acidic environment of the secretory canaliculi of parietal cells, esomeprazole is protonated and converted to its active form, a tetracyclic sulfenamide.[1][2]
-
Irreversible Inhibition: The active sulfenamide forms a covalent disulfide bond with cysteine residues of the H⁺/K⁺-ATPase enzyme.[4] This binding is irreversible and inactivates the proton pump.
-
Inhibition of Acid Secretion: The inactivation of the proton pump blocks the final step in gastric acid production, leading to a profound and sustained reduction in both basal and stimulated acid secretion.[4][12]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the asymmetric oxidation of a sulfide precursor, followed by salt formation.
Experimental Workflow for Synthesis:
Caption: General workflow for this compound synthesis.
Detailed Methodology:
-
Preparation of Intermediate: 5-methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridyl)methylthio-1H-benzimidazole (5.67 g) is added to a 100 mL three-necked flask with toluene (25 mL). The mixture is stirred and heated to 60°C. Purified water (90 µL), D-diethyl tartrate (2.3 g), and tetraisopropyl titanate (28 g) are sequentially added, and the mixture is stirred for 1 hour before cooling.[13]
-
Asymmetric Oxidation: At 27-30°C, N,N-diisopropylethylamine (1.6-1.89 g) is added. After 15 minutes, cumene hydroperoxide (2.5-2.8 mL) is slowly added dropwise over 30 minutes. The reaction progress is monitored by TLC.[13]
-
Work-up and Extraction: The reaction mixture is extracted three times with 12% ammonia water. The aqueous phases are combined, and dichloromethane is added. The pH is adjusted to approximately 8 with acetic acid. The organic phase is separated, washed with purified water and saturated saline, and dried over anhydrous sodium sulfate.[13]
-
Salt Formation: The resulting esomeprazole concentrate is dissolved in methanol. A solution of sodium hydroxide (1.6 equivalents) in methanol is slowly added. The reaction mixture is stirred at 15-30°C for 0.5-1 hour to allow the sodium salt to form.[14][15]
-
Crystallization and Isolation: The solution containing this compound is concentrated by evaporation at a temperature below 40°C. An anti-solvent such as methyl tert-butyl ether (MTBE) may be added to induce precipitation. The formed suspension is cooled, filtered, and the collected solid is washed and dried under vacuum to yield this compound.[14]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification and purity assessment of this compound.
Detailed Methodology for RP-HPLC:
-
Chromatographic System: A reversed-phase HPLC system equipped with a UV detector is used.
-
Column: A C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically employed.[16][17]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 58:42 v/v) with the pH adjusted to around 7.3-7.6 is commonly used.[16][17][18]
-
Flow Rate: A flow rate of 1.0-1.5 mL/min is maintained.[16][19]
-
Detection Wavelength: Detection is monitored at 280 nm or 302 nm.[16][17][18]
-
Injection Volume: A 20 µL injection volume is standard.[16][18]
-
Sample Preparation: A known weight of this compound is dissolved in the mobile phase or a suitable solvent to prepare a stock solution. This is further diluted to obtain working standards and sample solutions within the linear range of the assay.[18]
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, and robustness according to ICH guidelines.[16][17][20]
Stability
This compound is sensitive to heat, light, and humidity.[21] Its stability is also highly pH-dependent, with degradation occurring rapidly in acidic conditions.[4] In aqueous solutions at pH 6.8 and 25°C, the half-life is approximately 20 hours.[22] For pharmaceutical preparations, it is often formulated as enteric-coated dosage forms to protect it from the acidic environment of the stomach. Stability studies show that this compound in infusion solutions (0.9% sodium chloride, 5% dextrose, and lactated Ringer's) is stable for at least 2 days at room temperature and 5 days under refrigeration.[23][24]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for this compound. The information presented, including structured data tables and workflow diagrams, serves as a valuable resource for researchers and professionals involved in the development and analysis of this important pharmaceutical agent. A thorough understanding of these core aspects is essential for ensuring the quality, efficacy, and safety of esomeprazole-containing products.
References
- 1. This compound | C17H18N3NaO3S | CID 23674541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Esomeprazole - Wikipedia [en.wikipedia.org]
- 4. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 161796-78-7 [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. ijrpr.com [ijrpr.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Method for synthesis and refining of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. US8614331B2 - Process for preparation of this compound of high chemical purity and new forms of this compound - Google Patents [patents.google.com]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. pharmascholars.com [pharmascholars.com]
- 17. eijppr.com [eijppr.com]
- 18. pharmascholars.com [pharmascholars.com]
- 19. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. payeshdarou.ir [payeshdarou.ir]
- 21. hpu.edu.sy [hpu.edu.sy]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. Physical and chemical stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Esomeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-isomer of omeprazole, is a cornerstone in the management of acid-related gastrointestinal disorders. As a proton pump inhibitor (PPI), it provides potent and sustained suppression of gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] A thorough understanding of its in vivo pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and metabolic pathways is critical for optimizing its therapeutic efficacy, ensuring patient safety, and guiding further drug development. This guide provides a detailed overview of the in vivo behavior of esomeprazole sodium, supported by quantitative data, experimental methodologies, and process visualizations.
Pharmacokinetics of Esomeprazole
The journey of esomeprazole through the body is characterized by rapid absorption, high protein binding, extensive hepatic metabolism, and efficient elimination of inactive metabolites.
Absorption
Esomeprazole is administered orally as enteric-coated formulations to protect the acid-labile drug from degradation in the stomach.[1] Intravenous (IV) formulations are also available for clinical use when oral administration is not feasible.[2][3][4]
-
Bioavailability: Following a single oral dose of 40 mg, the absolute bioavailability is approximately 64%, which increases to about 89-90% after repeated once-daily administration.[1][5][6][7] This increase is attributed to a reduction in first-pass metabolism.[6][8] For a 20 mg dose, bioavailability is about 50% after a single dose and rises to 68% with repeated dosing.[5][7]
-
Peak Plasma Concentration (Tmax): Peak plasma levels are typically reached within 1 to 2 hours after oral administration.[5]
-
Effect of Food: The presence of food can delay absorption and reduce the area under the plasma concentration-time curve (AUC) by 33-53%.[1][5]
Distribution
Once absorbed into the systemic circulation, esomeprazole is widely distributed.
-
Plasma Protein Binding: It is highly bound to plasma proteins, approximately 97%, primarily to albumin.[2][5][6][8][9][10]
-
Volume of Distribution: The apparent volume of distribution at a steady state in healthy volunteers is estimated to be around 16 liters.[2][9] In critically ill patients, this volume can be significantly higher.[11][12]
Metabolism
Esomeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This metabolic process is stereoselective and subject to genetic variation.
-
Key Enzymes: The two main isoenzymes responsible for esomeprazole metabolism are CYP2C19 and, to a lesser extent, CYP3A4 .[5][8][9][13][14][15]
-
Metabolic Pathways: CYP2C19 is the principal enzyme, forming the inactive hydroxy and desmethyl metabolites.[1][9][15] CYP3A4 is responsible for forming the sulphone metabolite, which is also inactive.[1][15] The metabolites of esomeprazole have no significant effect on gastric acid secretion.[1][9][16]
-
Stereoselectivity: As the S-isomer, esomeprazole is metabolized more slowly by CYP2C19 compared to R-omeprazole. This results in a lower clearance and a higher AUC, leading to more consistent and effective acid suppression.[10]
-
Genetic Polymorphism (CYP2C19): The gene for CYP2C19 is polymorphic, leading to different metabolizer phenotypes.[15][16]
-
Poor Metabolizers (PMs): Individuals lacking a functional CYP2C19 enzyme (approximately 3% of Caucasians and 15-20% of Asians) metabolize esomeprazole much more slowly.[15][16] This results in an AUC that can be approximately twice as high as in individuals with functional enzymes.[15]
-
Extensive (Normal) Metabolizers (EMs): These individuals have normal enzyme activity.
-
Ultrarapid Metabolizers (UMs): This group metabolizes the drug at an increased rate.
-
Excretion
The inactive metabolites of esomeprazole are primarily eliminated from the body via the kidneys.
-
Route of Elimination: Approximately 80% of an oral dose is excreted as metabolites in the urine, with the remaining 20% found in the feces.[5][9]
-
Parent Drug Excretion: Less than 1% of the parent drug is excreted unchanged in the urine.[1][5][9]
-
Half-Life: The plasma elimination half-life is relatively short, around 1 to 1.5 hours.[1][9] In critically ill patients, the half-life can be prolonged to over 3 hours.[12]
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for esomeprazole in healthy adults.
Table 1: Pharmacokinetic Parameters of Oral Esomeprazole in Healthy Adults
| Parameter | 20 mg Single Dose | 20 mg Repeated Dose | 40 mg Single Dose | 40 mg Repeated Dose |
| Tmax (Time to Peak) | ~1-2 hours | ~1-2 hours | ~1-2 hours | ~1-2 hours |
| Bioavailability (F) | ~50%[5][7] | ~68%[5][7] | ~64%[1][5][7] | ~89-90%[1][5][6][7] |
| AUC (µmol·h/L) | 1.34[7] | 2.55[7] | 4.32[7] | 11.21[7] |
| Plasma Clearance (CL) | 22 L/h[7] | 16 L/h[7] | 17 L/h[6][7] | 9 L/h[6][7] |
| t½ (Half-life) | ~1-1.5 hours | ~1-1.5 hours | ~1-1.5 hours | ~1-1.5 hours |
Table 2: Influence of CYP2C19 Genotype on Esomeprazole Exposure
| Genotype / Phenotype | Relative AUC (Compared to Extensive Metabolizers) |
| Poor Metabolizer (PM) | Approximately 2-fold higher[15] |
| Extensive (Normal) Metabolizer (EM) | Baseline (1-fold) |
| Intermediate Metabolizer (IM) | Increased exposure, between EM and PM |
Experimental Protocols: In Vivo Pharmacokinetic Studies
The characterization of esomeprazole's pharmacokinetic profile relies on well-defined clinical study protocols.
Typical Study Design
A common approach is the randomized, open-label, two-period crossover study, often conducted in healthy adult volunteers.[5][17][18][19] These studies are typically performed under both fasting and fed conditions to assess the impact of food on drug absorption.[5][19]
-
Subject Recruitment: Healthy male and/or female subjects are enrolled after screening for inclusion/exclusion criteria, which often include assessments of liver and kidney function.[18]
-
Drug Administration:
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -70°C) until analysis.[18][19][20]
-
Plasma concentrations of esomeprazole and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).[17][19]
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for each subject is analyzed using non-compartmental methods.[5][17][18][20]
-
Key parameters calculated include Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), elimination half-life (t½), and clearance (CL).[5][18]
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Esomeprazole
Caption: Metabolic conversion of Esomeprazole in the liver by CYP enzymes.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical in vivo Esomeprazole pharmacokinetic study.
References
- 1. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. omicsonline.org [omicsonline.org]
- 3. Comparison of the effects of intravenously and orally administered esomeprazole on acid output in patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous esomeprazole (40 mg and 20 mg) inhibits gastric acid secretion as effectively as oral esomeprazole: results of two randomized clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uop.edu.jo [uop.edu.jo]
- 10. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of Esomeprazole in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioequivalence of two esomeprazole magnesium enteric-coated formulations in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
Methodological & Application
Application Notes & Protocols for the HPLC Analysis of Esomeprazole Sodium
These application notes provide a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Esomeprazole Sodium in pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related disorders. It is the S-isomer of omeprazole.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound in pharmaceutical products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[1][3] This document outlines a developed and validated RP-HPLC method for the assay of this compound, adhering to the guidelines of the International Conference on Harmonisation (ICH).[1][2]
HPLC Method Development and Chromatographic Conditions
A simple, sensitive, and accurate RP-HPLC method was developed for the estimation of this compound.[1] The chromatographic separation is achieved based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a mixture of a polar organic solvent and an aqueous buffer.
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C8, 250 x 4.6mm, 5µm[1][4][5] | C18, 150mm × 4.6mm, 5.0μm[6] | Zorbax SB C18, 250 × 4.6 mm, 5 µm[2] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (58:42 v/v), pH 7.6[1][4][5] | Acetonitrile, Water, and Phosphate Buffer (500:150:350 v/v), pH 7.3[6] | Acetonitrile and Phosphate Buffer (60:40 v/v), pH 6.8[2] |
| Flow Rate | 1.5 ml/min[1][4][5] | 0.8 mL/min[6] | 1.0 ml/min[2] |
| Injection Volume | 20 µL[1][4][5] | Not Specified | Not Specified |
| Detection Wavelength | 280 nm[1][4][5] | 302 nm[6] | 280 nm[2] |
| Column Temperature | Ambient | 25 °C[3] | Ambient |
| Retention Time | Approximately 2.93 min[1][4] | Approximately 5.0 min[6] | Approximately 3.2 min[2] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.
Preparation of Solutions
3.1.1. Phosphate Buffer Preparation (pH 7.6)
-
Weigh 0.725 g of monobasic sodium phosphate and 4.472 g of anhydrous dibasic sodium phosphate.[1]
-
Dissolve in 300 mL of HPLC grade water.
-
Dilute to 1000 mL with water and mix well.
-
Take 250 mL of this solution and dilute it to 1000 mL with water.
-
Adjust the pH to 7.6 with phosphoric acid.[1]
3.1.2. Mobile Phase Preparation
-
Prepare the desired mobile phase by mixing the organic solvent (Acetonitrile) and the prepared phosphate buffer in the specified ratio (e.g., 58:42 v/v).[1]
-
Degas the mobile phase using a suitable method like sonication or vacuum filtration.
3.1.3. Standard Stock Solution Preparation
-
Accurately weigh about 40 mg of Esomeprazole working standard.[2]
-
Transfer it into a 200 ml volumetric flask.
-
Add 70 ml of the mobile phase (diluent) and sonicate to dissolve.[2]
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm filter.[2]
3.1.4. Sample Solution Preparation (for Injection Formulation)
-
Reconstitute each of the 10 injection vials with 5mL of 0.9% w/v sodium chloride solution and mix.[1]
-
Pool the solutions and pipette 10 mL into a 25mL volumetric flask.
-
Add 5mL of a solution prepared by mixing 11 mL of 0.25 M tribasic sodium phosphate with 22 mL of 0.5 M dibasic sodium phosphate and diluting to 100 mL with water.[1]
-
Make up the volume with water.
-
Transfer 10mL of this solution into a 50mL volumetric flask and dilute to the mark with water.[1]
System Suitability Testing
Before sample analysis, the chromatographic system must be evaluated for its suitability.
-
Inject the standard solution five times into the HPLC system.
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is less than 2.0%.[2]
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
Table 2: Summary of Validation Parameters
| Parameter | Specification | Result |
| Linearity | Correlation coefficient (r²) should be close to 1. | r² = 0.999[1][4] |
| Accuracy (% Recovery) | Within 98-102% | 99.08% - 101.52%[1][4] |
| Precision (%RSD) | Not more than 2.0% | < 2.0%[2] |
| Specificity | No interference from excipients or degradation products. | No interference observed.[2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.003 µg/ml[6] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.009 µg/ml[6] |
| Robustness | Insensitive to small, deliberate variations in method parameters. | Method found to be robust.[1] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC method development and validation process.
Caption: Experimental Workflow for HPLC Analysis of this compound.
Caption: Logical Relationship of HPLC Method Validation Parameters.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.[1][3]
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF this compound BY HPLC | Semantic Scholar [semanticscholar.org]
- 4. pharmascholars.com [pharmascholars.com]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
Esomeprazole Sodium Formulation for Animal Research Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely utilized in clinical settings to treat acid-related disorders. In preclinical animal research, Esomeprazole Sodium, the water-soluble salt form, serves as a critical tool for investigating gastrointestinal diseases, ulcer healing, and the systemic effects of gastric acid suppression. These application notes provide detailed protocols for the preparation and administration of this compound formulations for in vivo animal studies, ensuring accurate and reproducible experimental outcomes.
Mechanism of Action
Esomeprazole is a weak base that, after systemic absorption, concentrates in the acidic environment of the parietal cell secretory canaliculi. Here, it is converted to its active form, a sulfenamide derivative.[3] This active metabolite forms a covalent disulfide bond with the H+/K+ ATPase enzyme, also known as the proton pump, on the apical membrane of parietal cells. This irreversible binding inhibits the final step of gastric acid secretion, leading to a profound and sustained reduction in both basal and stimulated acid production.[4]
Figure 1: Mechanism of Action of Esomeprazole.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very soluble | |
| Ethanol (95%) | Freely soluble | |
| 0.9% Sodium Chloride | Soluble | [1][5] |
| 5% Dextrose | Soluble | [5] |
| Lactated Ringer's Solution | Soluble | [5] |
Stability of Reconstituted this compound Solutions
| Vehicle | Concentration | Storage Temperature | Stability | Reference |
| 0.9% Sodium Chloride | 0.4 and 0.8 mg/mL | Room Temperature (23°C) | Up to 48 hours | [6] |
| 0.9% Sodium Chloride | 0.4 and 0.8 mg/mL | Refrigerated (4°C) | Up to 5 days | [6] |
| 5% Dextrose | 0.4 and 0.8 mg/mL | Room Temperature (23°C) | Up to 48 hours | [6] |
| 5% Dextrose | 0.4 and 0.8 mg/mL | Refrigerated (4°C) | Up to 5 days | [6] |
| Lactated Ringer's Solution | 0.4 and 0.8 mg/mL | Room Temperature (23°C) | Up to 48 hours | [6] |
| Lactated Ringer's Solution | 0.4 and 0.8 mg/mL | Refrigerated (4°C) | Up to 5 days | [6] |
Note: A slight yellow discoloration may occur within 24 hours but does not indicate significant degradation.[6]
Recommended Dosages for Animal Models
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Study Context | Reference |
| Rat | Intravenous (IV) | 4 | Pharmacokinetic study | [7] |
| Rat | Intraperitoneal (IP) | 10 - 50 | Stress ulcer model | |
| Dog | Intravenous (IV) | 0.93 - 1.48 | Pharmacokinetic study | |
| Sheep | Intravenous (IV) | 1.0 | Pharmacokinetic/pharmacodynamic study |
Note: Dosages should be optimized for specific experimental models and animal strains.
Pharmacokinetic Parameters of Intravenous Esomeprazole in Animal Models
| Animal Model | Dose (mg/kg) | T½ (Terminal Half-life) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Reference |
| Dog | ~1.3 | 45.56 minutes | 4.06 µg/mL | 195.52 µg/mLmin | |
| Sheep | 1.0 | 0.2 hours | 4321 ng/mL | 1197 hng/mL |
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the reconstitution of lyophilized this compound powder for intravenous or intraperitoneal administration in small laboratory animals.
Materials:
-
This compound for Injection (lyophilized powder)
-
Sterile 0.9% Sodium Chloride for Injection (Saline)
-
Sterile syringes and needles
-
Sterile vials
Procedure:
-
Calculate the required amount: Determine the total volume and concentration of the this compound solution needed based on the number of animals, their weights, and the desired dose.
-
Reconstitution: Aseptically add the required volume of sterile 0.9% Sodium Chloride to the vial containing the lyophilized this compound powder. For a standard 40 mg vial, reconstituting with 5 mL of saline will yield a solution with a concentration of 8 mg/mL.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. The resulting solution should be clear and colorless to slightly yellow.[1]
-
Dilution (if necessary): For lower concentrations, the reconstituted solution can be further diluted with sterile 0.9% Sodium Chloride to the desired final concentration.
-
Storage: The reconstituted solution should be used promptly. If not used immediately, it can be stored at room temperature (up to 30°C) and administered within 12 hours of reconstitution.[1] Do not refrigerate the reconstituted solution unless stability data for refrigerated storage is available for the specific formulation.
Figure 2: Formulation Preparation Workflow.
In Vivo Administration Protocol (Rat Model)
This protocol provides a general guideline for the intravenous (IV) or intraperitoneal (IP) administration of this compound in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27G for IV, 23-25G for IP)
-
Animal restraint device (if necessary)
-
70% ethanol for disinfection
Intravenous (IV) Administration (Lateral Tail Vein):
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Insert the needle, bevel up, into the vein. Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Intraperitoneal (IP) Administration:
-
Securely hold the rat, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant.
-
Disinfect the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no blood or urine is drawn, indicating improper needle placement.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
Figure 3: Experimental Workflow for In Vivo Administration.
Conclusion
The successful use of this compound in animal research relies on the proper preparation and administration of the formulation. The protocols and data presented in these application notes are intended to provide a comprehensive guide for researchers. Adherence to these guidelines, along with careful consideration of the specific experimental design and animal model, will contribute to the generation of reliable and reproducible data in the study of gastric acid-related physiology and pathology.
References
- 1. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. omicsonline.org [omicsonline.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Protocol for the Dissolution of Esomeprazole Sodium for Cell Culture Applications
Introduction
Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor that reduces gastric acid secretion by specifically inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Beyond its clinical use in acid-related disorders, esomeprazole is increasingly being investigated in cell culture experiments for its potential effects on various cellular processes, including proliferation and signaling pathways. Proper dissolution and preparation of esomeprazole sodium are critical for obtaining accurate and reproducible results in in vitro studies. This document provides a detailed protocol for the solubilization of this compound for use in cell culture experiments, along with stability data and a schematic of a relevant signaling pathway.
Materials and Reagents
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Quantitative Data Summary
The solubility of this compound in various common laboratory solvents is summarized in the table below. This data is crucial for preparing stock solutions at appropriate concentrations.
| Solvent | Solubility | Storage of Stock Solution |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | Aliquot and store at -20°C for up to 6 months. |
| Ethanol (EtOH) | ~10 mg/mL | Aliquot and store at -20°C for up to 1 month. |
| Dimethylformamide (DMF) | ~30 mg/mL | Aliquot and store at -20°C for up to 6 months. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Prepare fresh; do not store for more than one day.[3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments. The molecular weight of this compound is 367.4 g/mol .
-
Weighing: Accurately weigh out 3.67 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for preventing contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down. Do not vortex, as this can cause foaming of the medium.
-
Application to Cells: Immediately add the freshly prepared working solutions to your cell cultures.
Note on Stability: Esomeprazole is known to be unstable in acidic conditions.[4] While cell culture media are typically buffered around pH 7.4, the stability of esomeprazole in complex media over long incubation periods should be considered. It is recommended to refresh the media with freshly prepared esomeprazole-containing medium for long-term experiments. Studies have shown that this compound in various infusion solutions is stable for at least 2 days at room temperature and 5 days under refrigeration.[5][6]
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway Influenced by Esomeprazole
Esomeprazole, as a proton pump inhibitor, primarily targets the H+/K+-ATPase. However, emerging research suggests its effects may extend to other pathways, such as those involving exosome release.
Caption: Esomeprazole's inhibition of V-H+-ATPase and its effect on exosome release.[2]
References
- 1. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. In Vitro Evaluation of Nasogastric (NG) Tube Delivery Performance of Esomeprazole Magnesium Delayed-Release Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical and chemical stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Esomeprazole Sodium in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+-ATPase in gastric parietal cells, thereby inhibiting gastric acid secretion.[1][2] Beyond its well-established role in managing acid-related disorders, emerging preclinical evidence suggests that esomeprazole possesses pleiotropic effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[3][4] These properties have spurred interest in its therapeutic potential in various disease models. This document provides a comprehensive guide to the calculation of Esomeprazole Sodium dosage for in vivo mouse models, details on its preparation and administration, and an overview of the key signaling pathways it modulates.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the dosages of this compound used in various in vivo mouse models, providing a reference for study design.
| Research Area | Mouse/Rat Model | Dosage | Route of Administration | Vehicle | Frequency | Key Findings | Citation |
| Cancer | Prostate Cancer (DU145 subcutaneous tumors) | 2.5 mg/kg | Oral Gavage | Saline solution (0.9% NaCl) | Every other day | Altered tumor extracellular pH. | [5] |
| Gastrointestinal Dysfunction | C57BL/6 Mice | 160 mg/kg | Oral Gavage | Not specified | 5 times per week for 4 weeks | Induced gastrointestinal dysmotility. | [6][7] |
| Stress Ulcer | Wistar Rats | 10 mg/kg (low dose) | Intraperitoneal Injection | Normal Saline | Daily for 7 days | Alleviated gastric mucosal lesions. | [3] |
| Stress Ulcer | Wistar Rats | 50 mg/kg (high dose) | Intraperitoneal Injection | Normal Saline | Daily for 7 days | More effective than low dose in alleviating gastric mucosal lesions. | [3] |
| Acid Suppression & Microbiota | C57BL/6J Mice | 2 mg/kg | Intraperitoneal Injection | Saline | Daily for 3 days | Altered gastrointestinal microbiota. | [8] |
| Preeclampsia-like model | Pregnant CBA x C57BL/6 mice | 12.5 mg/kg/day | Not specified | Not specified | Daily during pregnancy | Did not alter blood pressure in this specific model. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)[10]
-
Sterile water for injection (optional, for initial dissolution of powder if needed)
-
0.1 M Sodium Hydroxide (NaOH) solution (for pH adjustment, if necessary)[11]
-
Sterile syringes and needles (25-27 gauge)[12]
-
Sterile conical tubes
-
pH meter
Procedure:
-
Calculation: Determine the total volume of this compound solution required based on the number of animals, their average weight, and the desired dose (mg/kg). The maximum recommended volume for intraperitoneal injection in mice is 10 ml/kg.[12][13]
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add a small amount of sterile 0.9% Sodium Chloride Injection to dissolve the powder. Vortex gently to mix.
-
Bring the solution to the final required volume with 0.9% Sodium Chloride Injection.
-
-
pH Adjustment (Optional but Recommended):
-
Some protocols for preparing esomeprazole for injection involve adjusting the pH to a range of 10.0-11.5 to ensure stability.[11]
-
If required, use a sterile pH meter to measure the pH of the solution.
-
Add 0.1 M NaOH dropwise while gently mixing until the desired pH is reached.
-
-
Sterilization:
-
Filter the final solution through a 0.22 µm sterile filter into a new sterile container.
-
-
Administration:
-
Administer the solution to the mice via intraperitoneal injection in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[12]
-
Protocol 2: Administration of this compound by Oral Gavage
This protocol details the procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound solution (prepared as in Protocol 1, or dissolved in a suitable vehicle like 0.5% methyl cellulose)[14]
-
Syringes
Procedure:
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length to reach the stomach.
-
Administration:
-
Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the calculated volume of the this compound solution. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[15][16]
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, after the procedure.
Signaling Pathways and Mechanisms of Action
Esomeprazole's effects extend beyond acid suppression and involve the modulation of several key signaling pathways implicated in inflammation, oxidative stress, and cell proliferation.
Inhibition of NF-κB and p38 MAPK Signaling
In models of stress-induced gastric ulcers, esomeprazole has been shown to exert a protective effect by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3][17] Stress and pro-inflammatory stimuli can lead to the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB, resulting in the transcription of pro-inflammatory cytokines. Esomeprazole pretreatment can dose-dependently reduce the phosphorylation of both p38 MAPK and the p65 subunit of NF-κB.[3]
Activation of the MAPK/Nrf2/HO-1 Pathway
Esomeprazole has been shown to attenuate inflammatory and fibrotic responses in lung cells through the activation of the MAPK/Nrf2/HO-1 pathway.[4][18] It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[4][19] This activation appears to be dependent on the upstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4]
Experimental Workflow for In Vivo Studies
The following diagram outlines a general experimental workflow for investigating the effects of this compound in a mouse model.
Conclusion
The provided application notes and protocols offer a foundational resource for researchers utilizing this compound in in vivo mouse models. The diverse range of effective dosages highlights the importance of tailoring the experimental design to the specific research question, whether it be in the context of cancer, inflammation, or gastrointestinal physiology. Understanding the underlying signaling pathways modulated by esomeprazole will further aid in the interpretation of experimental outcomes and the design of future studies. Adherence to proper preparation and administration techniques is crucial for ensuring animal welfare and the reproducibility of experimental results.
References
- 1. Esomeprazole inhibits liver inflammation and carcinogenesis by suppressing farnesoid X receptors and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 3. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esomeprazole attenuates inflammatory and fibrotic response in lung cells through the MAPK/Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic Cocktail Exacerbates Esomeprazole-Induced Intestinal Dysmotility While Ameliorating Gastric Dyspepsia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Acute Influence of Acid Suppression with Esomeprazole on Gastrointestinal Microbiota and Brain Gene Expression Profiles in a Murine Model of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. CN103301077B - this compound composition for injection and preparation method thereof - Google Patents [patents.google.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 19. Omeprazole induces heme oxygenase-1 in fetal human pulmonary microvascular endothelial cells via hydrogen peroxide-independent Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Esomeprazole Sodium in Helicobacter pylori Eradication Studies
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa and is a primary causative agent of chronic gastritis, peptic ulcer disease, and gastric malignancies. The eradication of H. pylori is a critical therapeutic goal to manage these conditions. Standard eradication regimens typically involve a combination of antibiotics and a proton pump inhibitor (PPI). Esomeprazole, the S-isomer of omeprazole, is a potent PPI that plays a crucial role in these therapeutic strategies.[1][2] It achieves a greater and more sustained inhibition of gastric acid secretion compared to its parent compound, which is advantageous for H. pylori treatment.[2][3] These application notes provide an overview of the use of Esomeprazole Sodium in research, summarizing quantitative data from various therapeutic regimens and detailing experimental protocols for scientific investigation.
Mechanism of Action
Esomeprazole exerts its effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[1][4][5] This action blocks the final step in gastric acid production, leading to a profound and prolonged reduction in gastric acidity.[1][5] The resulting increase in intragastric pH serves two primary functions in H. pylori eradication:
-
It creates a less acidic environment, which is suboptimal for the survival and proliferation of the acid-sensitive H. pylori.[5]
-
It improves the stability and efficacy of acid-labile antibiotics, such as clarithromycin and amoxicillin, thereby enhancing their bactericidal effects.
Quantitative Data from Clinical Studies
The efficacy of Esomeprazole-containing regimens varies based on the combination of antibiotics, dosage, duration of therapy, and local antibiotic resistance patterns. The following tables summarize eradication rates from various clinical trials. Efficacy is typically reported through Intention-to-Treat (ITT) analysis (including all randomized patients) and Per-Protocol (PP) analysis (including only patients who completed the therapy as prescribed).
Table 1: Esomeprazole-Based Triple Therapy Eradication Rates This classic regimen combines Esomeprazole with two antibiotics, most commonly amoxicillin and clarithromycin (EAC).
| Study Reference | Regimen (Duration) | Dosage | Eradication Rate (ITT) | Eradication Rate (PP) |
| Laine et al.[6] | EAC (10 days) | Esomeprazole 40mg QD, Amoxicillin 1g BID, Clarithromycin 500mg BID | 77% - 78% | 84% - 85% |
| Veldhuyzen van Zanten et al.[7] | EAC (7 days) | Esomeprazole 20mg BID, Amoxicillin 1g BID, Clarithromycin 500mg BID | 90% | 91% |
| Zullo et al.[8] | EAC (14 days) | Esomeprazole 40mg BID, Amoxicillin 1g BID, Clarithromycin 500mg BID | 81.9% | 85.5% |
| Laine et al.[2] | EAC (7 days) | Esomeprazole 20mg BID, Amoxicillin 1g BID, Clarithromycin 500mg BID | 86% - 90% | 90% - 91% |
Table 2: Esomeprazole High-Dose Dual Therapy (HDDT) Eradication Rates HDDT has emerged as an alternative to combat antibiotic resistance, relying on high doses of Esomeprazole and amoxicillin.
| Study Reference | Regimen (Duration) | Dosage | Eradication Rate (ITT) | Eradication Rate (PP) |
| Tai et al.[9][10] | EA (14 days) | Esomeprazole 40mg TID, Amoxicillin 750mg QID | 91.7% | 95.7% |
| Ren et al.[11][12] | EA (14 days) | Esomeprazole 20mg QID, Amoxicillin 750mg QID | 86.5% | 91.8% |
Table 3: Esomeprazole-Based Quadruple Therapy Eradication Rates Quadruple therapies, either containing bismuth or as a non-bismuth concomitant regimen, are often recommended in areas with high clarithromycin resistance.
| Study Reference | Regimen (Duration) | Components | Eradication Rate (ITT) | Eradication Rate (PP) |
| Wu et al.[13] | Bismuth Quadruple (10 days) | Esomeprazole 40mg BID + Bismuth + Antibiotics | 91.6% | Not Specified |
| Ren et al.[11] | Bismuth Quadruple (14 days) | Esomeprazole 20mg BID, Bismuth 600mg BID, Amoxicillin 1g BID, Metronidazole 400mg QID | 87.1% | 93.0% |
| Nyssen et al.[14] | Non-Bismuth Concomitant (10 days) | Esomeprazole 40mg BID, Amoxicillin, Clarithromycin, Metronidazole | 90.7% | 92.5% |
Experimental Protocols
This section outlines a generalized protocol for conducting a clinical trial to evaluate the efficacy of an Esomeprazole-based therapy for H. pylori eradication.
Protocol: A Randomized Controlled Trial for H. pylori Eradication
-
Objective: To compare the efficacy and safety of a novel Esomeprazole-based regimen (e.g., 14-day HDDT) against a standard therapy (e.g., 10-day triple therapy).
-
Study Design: A prospective, multicenter, randomized, open-label, controlled clinical trial.[11][12]
-
Participant Selection:
-
Baseline Assessment and H. pylori Confirmation:
-
Perform upper endoscopy on all eligible patients.
-
Confirm H. pylori infection using at least two methods:
-
Rapid Urease Test (RUT): From an antral biopsy specimen.[15]
-
Histology: Using staining (e.g., H&E, Giemsa) on biopsy specimens from the antrum and corpus.[6]
-
Culture & Antimicrobial Susceptibility Testing (AST): Culture biopsy specimens to determine resistance to clarithromycin, metronidazole, and levofloxacin.[6][9] This is crucial for analyzing treatment failures.
-
-
-
Randomization and Intervention:
-
Use a computer-generated sequence to randomly assign patients in a 1:1 ratio to either the investigational arm or the control arm.[9]
-
Arm A (Investigational): E.g., Esomeprazole 40 mg TID and Amoxicillin 750 mg QID for 14 days.[10]
-
Arm B (Control): E.g., Esomeprazole 40 mg QD, Amoxicillin 1 g BID, and Clarithromycin 500 mg BID for 10 days.[6]
-
Provide detailed instructions on medication timing (e.g., PPI 30-60 minutes before a meal).
-
-
Post-Treatment Assessment:
-
Outcome Measures:
-
Primary Outcome: The H. pylori eradication rate, calculated for both ITT and PP populations.
-
Secondary Outcomes: Incidence and severity of adverse events (e.g., nausea, diarrhea, taste disturbance), patient compliance (assessed by pill count or interview).[11]
-
-
Statistical Analysis:
-
Calculate eradication rates with 95% confidence intervals.
-
Use Chi-square or Fisher's exact test to compare rates between groups. A P-value < 0.05 is considered statistically significant.
-
This compound is an integral component of modern Helicobacter pylori eradication therapies. Its potent and sustained acid suppression enhances the efficacy of co-administered antibiotics, leading to high eradication rates. As antibiotic resistance continues to challenge the efficacy of standard triple therapies, research into alternative regimens like high-dose dual therapy and bismuth-containing quadruple therapy, both of which rely on a robust PPI backbone, is critical. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies aimed at optimizing H. pylori eradication and overcoming the challenges of antimicrobial resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Review article: esomeprazole in the treatment of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. youtube.com [youtube.com]
- 5. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 6. Esomeprazole-based Helicobacter pylori eradication therapy and the effect of antibiotic resistance: results of three US multicenter, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-week triple therapy with esomeprazole provides effective eradication of Helicobacter pylori in duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. academic.oup.com [academic.oup.com]
- 10. A 14 day esomeprazole- and amoxicillin-containing high-dose dual therapy regimen achieves a high eradication rate as first-line anti-Helicobacter pylori treatment in Taiwan: a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of high-dose esomeprazole and amoxicillin dual therapy versus bismuth-containing quadruple therapy for Helicobacter pylori infection: a multicenter, randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of high-dose esomeprazole and amoxicillin dual therapy versus bismuth-containing quadruple therapy for Helicobacter pylori infection: a multicenter, randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 14 day sequential therapy versus 10 day bismuth quadruple therapy containing high-dose esomeprazole in the first-line and second-line treatment of Helicobacter pylori: a multicentre, non-inferiority, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 10-day triple therapy with esomeprazole 40mg/12h vs. quadruple concomitant non-bismuth therapy as first line treatment for Helicobacter pylori infection | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 15. kjg.or.kr [kjg.or.kr]
Application Note: Lyophilization Cycle Development for Esomeprazole Sodium for Injection
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor that significantly reduces gastric acid secretion. Due to its inherent instability in aqueous solutions and susceptibility to degradation at acidic pH, Esomeprazole Sodium for parenteral administration is formulated as a lyophilized powder for reconstitution.[1] Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from a solid to a vapor.[2][3][4] This technique enhances the long-term stability and shelf-life of the drug product.[1]
Developing a robust lyophilization cycle is critical to ensure the final product is stable, easily reconstituted, and possesses an elegant cake structure. This involves a systematic approach to formulation design, thermal characterization, and process parameter optimization. This document provides a detailed guide and protocols for the lyophilization cycle development of this compound for Injection.
Formulation Rationale and Composition
A stable and effective lyophilized formulation of this compound requires careful selection of excipients to protect the active pharmaceutical ingredient (API) during the freeze-drying process and upon storage.
Key Formulation Components:
-
This compound (API): The active ingredient, which is inherently unstable in solution, especially under acidic conditions.[5][6]
-
Disodium Edetate (Chelating Agent): Included to chelate metal ions that can catalyze oxidative degradation of Esomeprazole.
-
Sodium Hydroxide (pH Adjusting Agent): Used to adjust the pH of the bulk solution to a highly alkaline range (typically 9.5-11.5), which is critical for the stability of Esomeprazole.[5] Esomeprazole is highly susceptible to degradation in acidic environments.[5][7]
-
Mannitol (Optional Bulking Agent): Often included to ensure the formation of a firm, elegant lyophilized cake with good mechanical strength, preventing collapse and aiding in reconstitution.[7][8]
-
Water for Injection (Solvent): The vehicle for the formulation components, which is removed during the lyophilization process.
Table 1: Typical Formulation for a 40 mg this compound Vial
| Component | Quantity per Vial | Purpose |
| This compound | 42.5 mg | Active Pharmaceutical Ingredient |
| Disodium Edetate | 1.5 mg | Chelating Agent/Stabilizer |
| Sodium Hydroxide | q.s. to pH 10-11 | pH Adjusting Agent |
| Water for Injection | q.s. to 1 mL | Solvent |
Note: Quantities can be adjusted based on the specific product requirements and stability studies. The use of a bulking agent like mannitol is also a common practice.
Critical Quality Attributes (CQAs) of Lyophilized this compound
The lyophilization cycle must be designed to consistently produce a product that meets predefined quality standards.
Table 2: Critical Quality Attributes and Target Profiles
| Critical Quality Attribute (CQA) | Target Product Profile |
| Appearance | White to off-white, intact, porous cake structure. No evidence of collapse or melting. |
| Reconstitution Time | Rapidly dissolves in the specified diluent (e.g., 0.9% Sodium Chloride) within 1 minute. |
| pH of Reconstituted Solution | Within the range of 10.0 - 11.0 to ensure stability.[9] |
| Moisture Content | Typically ≤ 2.0% to ensure long-term stability. |
| Assay | 90.0% - 110.0% of the labeled amount of Esomeprazole.[6] |
| Related Substances/Impurities | Within specified limits, controlled by preventing degradation during the process. |
Experimental Protocols for Cycle Development
A successful lyophilization cycle is developed based on the thermal properties of the formulation. Key parameters to determine are the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc).
Protocol: Thermal Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the Tg', which represents the temperature at which the amorphous freeze-concentrate undergoes a transition from a glassy to a rubbery state.[10] Primary drying must occur below this temperature to prevent viscous flow and cake collapse.
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of the this compound bulk solution into a DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan in the DSC instrument. Use an empty, sealed pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp down to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold at -70°C for 10 minutes to ensure complete freezing.
-
Ramp up to 25°C at a slow, controlled rate (e.g., 2°C/min).
-
-
Data Analysis: Analyze the resulting thermogram. The Tg' is identified as the midpoint of the endothermic shift in the baseline during the heating phase.
Protocol: Determination of Collapse Temperature (Tc) by Freeze-Drying Microscopy (FDM)
FDM allows for the direct visual determination of the collapse temperature, which is the temperature at which the freeze-dried structure can no longer support itself during primary drying.[8][11]
Methodology:
-
Sample Preparation: Place a small droplet (approx. 2 µL) of the this compound bulk solution onto a microscope cover slip. Place the slip onto the FDM stage.[2]
-
Instrument Setup:
-
Cool the stage to a low temperature, typically -50°C, at a controlled rate (e.g., 10°C/min) to freeze the sample.[8]
-
Hold at -50°C for 10 minutes.
-
-
Drying and Observation:
-
Data Analysis: The collapse temperature (Tc) is the temperature at which the first signs of structural loss (e.g., shrinkage, viscous flow) are observed in the dried portion of the sample.
Lyophilization Cycle Development and Protocol
The lyophilization process is divided into three main stages: Freezing, Primary Drying, and Secondary Drying.[2][4][12] The parameters for each stage are designed based on the thermal characterization data (Tg' and Tc). The product temperature must be maintained below the critical temperature (Tc) throughout primary drying.
Logical Workflow for Lyophilization Cycle Development
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophilization [frontiersin.org]
- 3. Accurate Prediction of Collapse Temperature using Optical Coherence Tomography-Based Freeze-Drying Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freeze-Dry Microscopy: Impact of Nucleation Temperature and Excipient Concentration on Collapse Temperature Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FREEZE-DRYING MICROSCOPY - Unravelling the Complexities of Freeze-Drying Pharmaceuticals With Advanced Microscopy Techniques [drug-dev.com]
- 9. CN103301077B - this compound composition for injection and preparation method thereof - Google Patents [patents.google.com]
- 10. ijlpr.com [ijlpr.com]
- 11. Use Of Freeze Drying Microscopy To Determine Critical Parameters | PPT [slideshare.net]
- 12. pci.com [pci.com]
Troubleshooting & Optimization
Technical Support Center: Esomeprazole Sodium Aqueous Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with esomeprazole sodium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow. Is it degraded?
A slight yellow discoloration of this compound solutions can occur within 24 hours, but this does not always indicate significant degradation. However, it is crucial to confirm the chemical stability by analyzing the drug content.
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
This compound is highly sensitive to several factors in aqueous solutions:
-
pH: It is an acid-labile drug and degrades rapidly in acidic conditions. It exhibits acceptable stability in alkaline conditions.
-
Temperature: Higher temperatures accelerate the degradation rate.
-
Light: Exposure to light can lead to degradation.
-
Oxidation: Esomeprazole is susceptible to oxidation.
-
Excipients: The presence of certain excipients can either stabilize or destabilize the molecule.
Q3: At what pH is this compound most stable?
This compound demonstrates maximum stability in alkaline conditions. While specific optimal pH values can vary with the formulation, a pH of around 11 has been noted for maximum stability of the related compound omeprazole. For practical purposes in formulations, maintaining a basic pH is crucial.
Q4: How can I improve the stability of my this compound solution for experimental use?
To enhance stability, consider the following:
-
Buffering: Use an alkaline buffer to maintain a high pH. Glycine buffer at pH 9.0 has been used in analytical methods. Disodium tetraborate buffer has also been utilized.
-
Temperature Control: Store solutions at refrigerated temperatures (around 4°C) to slow down degradation.
-
Light Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
Use of Antioxidants: While not extensively detailed in the search results, the sensitivity to oxidation suggests that inert gas sparging or the addition of antioxidants could be beneficial.
-
Prompt Use: Prepare solutions fresh and use them as soon as possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of esomeprazole concentration | Acidic pH of the solution. | Ensure the pH of your aqueous solution is in the alkaline range. Use a suitable buffer to maintain the pH. |
| High storage temperature. | Store the solution at refrigerated temperatures (e.g., 4°C) to minimize thermal degradation. | |
| Formation of precipitates | Incompatibility with other components in the solution. | Verify the compatibility of all excipients and solutes. Midazolam has been shown to cause precipitation with esomeprazole. |
| pH shift leading to precipitation of esomeprazole base. | Maintain a consistently high pH to ensure esomeprazole remains in its soluble salt form. | |
| Inconsistent results in stability studies | Variability in experimental conditions. | Standardize all experimental parameters, including temperature, pH, light exposure, and analytical procedures. |
| Inadequate analytical method. | Utilize a validated stability-indicating HPLC method capable of separating esomeprazole from its degradation products. |
Data Presentation
Table 1: Stability of this compound in Different Infusion Solutions
| Infusion Solution | Concentration (mg/mL) | Temperature | Duration | Drug Loss | Reference |
| 5% Dextrose | 0.4 and 0.8 | 23°C | 2 days | < 7% | |
| 5% Dextrose | 0.4 and 0.8 | 4°C | 5 days | < 7% | |
| 0.9% Sodium Chloride | 0.4 and 0.8 | 23°C | 2 days | < 7% | |
| 0.9% Sodium Chloride | 0.4 and 0.8 | 4°C | 5 days | < 7% | |
| Lactated Ringer's | 0.4 and 0.8 | 23°C | 2 days | < 7% | |
| Lactated Ringer's | 0.4 and 0.8 | 4°C | 5 days | < 7% |
Table 2: Half-life of Esomeprazole in Aqueous Buffer Solutions
| pH | Temperature | Half-life | Reference |
| 6.8 | 25°C | ~20 hours | |
| 6.8 | 37°C | ~10 hours | |
| 7 | 20°C | ~30 hours (for omeprazole) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a composite based on methods described in the literature to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Acid Degradation:
-
Dissolve 20 mg of this compound in a 100 mL volumetric flask.
-
Add 25 mL of 0.1 N HCl.
-
Keep at room temperature for 1 hour.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to volume with methanol.
2. Alkaline Degradation:
-
Dissolve 20 mg of this compound in a 100 mL volumetric flask.
-
Add 20 mL of 1 N NaOH.
-
Heat in a water bath at 80°C for 1 hour.
-
Neutralize the solution with 1 N HCl.
-
Dilute to volume with methanol.
3. Oxidative Degradation:
-
Dissolve 20 mg of this compound in a 100 mL volumetric flask.
-
Add 50 mL of 0.3% H₂O₂.
-
Keep at room temperature for 3.5 hours.
-
Dilute to volume with methanol.
-
Quench the reaction by storing at -20°C overnight if necessary.
4. Thermal Degradation:
-
Expose solid this compound to dry heat at 105°C for 2 hours.
-
Alternatively, heat a solution of esomeprazole at 60°C for 7 days.
5. Photolytic Degradation:
-
Expose an this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a generalized example based on several published methods.
-
Column: Waters X-Terra RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent C18 column.
-
Mobile Phase A: 0.08 M Glycine buffer, pH adjusted to 9.0 with 50% NaOH.
-
Mobile Phase B: Acetonitrile and Methanol (85:15 v/v).
-
Gradient Elution: A gradient program should be developed to effectively separate the parent drug from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 305 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Diluent: A mixture of a buffer (e.g., 7.6 g of disodium tetraborate and 1.0 g of edetate disodium in 1 L of water, pH adjusted to 11.0) and ethanol (80:20 v/v).
Visualizations
Caption: Factors leading to the degradation of esomeprazole in aqueous solutions.
Caption: A typical workflow for conducting esomeprazole stability studies.
Caption: The relationship between pH and the stability of esomeprazole.
Technical Support Center: Esomeprazole Sodium Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common degradation products of Esomeprazole Sodium encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound degrades?
This compound is susceptible to degradation through several pathways, most notably hydrolysis (in both acidic and alkaline conditions), oxidation, and photolysis.[1] The extent of degradation is highly dependent on factors such as pH, temperature, presence of oxidizing agents, and exposure to light.[1][2]
Q2: What are the common degradation products observed during forced degradation studies of this compound?
Forced degradation studies of this compound have identified several common degradation products. These include:
-
Sulphone impurity (Impurity D) [2]
-
4-Hydroxy Sulphone impurity [2]
-
4-Hydroxy impurity [2]
-
4-Hydroxy Sulphide impurity [2]
-
5-Methoxy-1H-benzimidazole-2-sulfinic acid [2]
-
6-methoxy-1h-benzo[d]imidazole-2-yl-4-amino-3,5-dimethylpyridinecarboxylate (Impurity X) [1][5]
-
6-methoxy-1h-benzo[d]imidazole-2-yl-4-hydroxy-3,5-dimethylpyridinecarboxylate (Impurity Y) [1][5]
Q3: Under which conditions is this compound most unstable?
This compound is particularly unstable in acidic and oxidative conditions, where significant degradation occurs.[1][2][6] It also undergoes degradation under alkaline, photolytic, and thermal stress, although often to a lesser extent.[1][6]
Troubleshooting Guide
Issue: Unexpected peaks are observed in my chromatogram after subjecting this compound to stress conditions.
-
Possible Cause: These unexpected peaks are likely degradation products of this compound.
-
Solution:
-
Refer to the table of common degradation products and their formation conditions below to tentatively identify the impurities.
-
Utilize a stability-indicating analytical method, such as a validated RP-HPLC method, capable of separating the main compound from its degradation products.[3][7][8]
-
Employ LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks for structural elucidation and confirmation of the degradation products.[1]
-
Issue: The concentration of this compound is significantly lower than expected after my experiment.
-
Possible Cause: Degradation of the active pharmaceutical ingredient (API) has occurred.
-
Solution:
-
Review your experimental conditions (pH, temperature, exposure to light, presence of oxidizing agents) and compare them to the known stability profile of this compound.
-
Ensure proper storage and handling of this compound to minimize degradation.
-
Implement a forced degradation study under controlled conditions to understand the degradation profile and quantify the loss of the API.
-
Quantitative Data Summary
The following table summarizes the percentage of degradation of this compound under various stress conditions as reported in different studies.
| Stress Condition | Parameters | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl, 60°C, 120 min | ~2% | [7] |
| Acidic Hydrolysis | 0.05M HCl, 2 hrs | ~4.8% | [9] |
| Alkaline Hydrolysis | 0.1N NaOH, 60°C, 120 min | ~2.5% | [7] |
| Alkaline Hydrolysis | 0.1M NaOH, 80°C, 2 hrs | 6.8% | [9] |
| Oxidation | 3% H₂O₂, Room Temp, 120 min | ~4% | [7] |
| Oxidation | 3% H₂O₂, Room Temp | 11.3% | [9] |
| Thermal Degradation | 105°C, 2 hrs | - | [7] |
| Thermal Degradation | Water bath, 80°C, 24 hrs | 5.1% | [9] |
| Photolytic (Sunlight) | 1.2 million Lux hours | 0.55% | [7] |
| Photolytic (UV) | 200 Wt hours/sq meter | 1.32% | [7] |
Experimental Protocols
Forced Degradation Studies:
Forced degradation studies are essential for developing stability-indicating methods. Here are detailed methodologies for key experiments:
-
Acidic Degradation:
-
Alkaline Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Accurately weigh about 500 mg of the sample.
-
Place it in a suitable container and keep it in an oven at 105°C for 24 hours.[11]
-
-
Photolytic Degradation:
-
Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]
-
Visualizations
Caption: General experimental workflow for the analysis of this compound degradation products.
Caption: Simplified degradation pathways of Esomeprazole under different stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bio-integration.org [bio-integration.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Separation and identification of degradation impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. iajps.com [iajps.com]
Overcoming poor solubility of Esomeprazole Sodium for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the poor solubility of Esomeprazole Sodium for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] It is also soluble in ethanol, dimethylformamide (DMF), and water.[1][2] However, for cell-based assays, DMSO is preferred due to its high solvating power and compatibility with most cell culture applications when used at a low final concentration.
Q2: What is the recommended concentration for a stock solution?
A2: A stock solution can be prepared at a concentration of up to 74 mg/mL in DMSO, water, or ethanol.[1] For practical purposes in cell culture, preparing a stock solution in the range of 10-20 mM in DMSO is common. This allows for easy dilution to final working concentrations while keeping the final DMSO concentration in the culture medium low (ideally ≤ 0.5%).
Q3: How should I store the this compound stock solution?
A3: this compound as a solid is stable for years when stored at -20°C.[2] Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Aqueous solutions are not recommended for storage for more than one day.[2]
Q4: this compound is known to be unstable. How does pH affect its stability?
A4: The stability of this compound is highly pH-dependent. It is labile in acidic conditions and more stable in alkaline environments. The rate of degradation increases as the pH decreases. For reconstitution of the injectable form, the pH is typically adjusted to a range of 9 to 11. To ensure the stability of your working solutions, it is crucial to use buffers with a neutral to alkaline pH.
Q5: What are typical final concentrations of this compound used in in vitro assays?
A5: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. For instance, in studies on triple-negative breast cancer cells, a concentration of 50µM was used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving.
| Possible Cause | Solution |
| Incorrect Solvent | Ensure you are using a recommended solvent such as DMSO, ethanol, or water.[1] For high concentrations, DMSO is generally the most effective. |
| Low Temperature | Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution. |
| Supersaturation | You may be trying to prepare a solution that is too concentrated. Refer to the solubility data table below and try preparing a lower concentration stock solution. |
Issue 2: A precipitate forms when I add my this compound stock solution to the cell culture medium.
| Possible Cause | Solution |
| Poor Mixing | When diluting the DMSO stock solution into your aqueous cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| High Final Concentration of this compound | The final concentration of this compound in the medium may exceed its solubility in the aqueous environment. Try using a lower final concentration. |
| High Final Concentration of DMSO | While DMSO aids in initial solubilization, a high final concentration in the aqueous medium can sometimes cause compounds to precipitate. Ensure the final DMSO concentration is below 0.5%. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.[3][4][5][6][7] To mitigate this, you can try pre-diluting the stock solution in a small volume of serum-free media before adding it to the final culture volume. |
| pH of the Medium | Esomeprazole is less stable and may degrade in slightly acidic conditions, which could potentially lead to the formation of insoluble degradation products. Ensure your cell culture medium is properly buffered. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | 74 mg/mL | 201.4 mM | [1] |
| Water | 74 mg/mL | 201.4 mM | [1] |
| Ethanol | 74 mg/mL | 201.4 mM | [1] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | ~81.6 mM | [2] |
| PBS (pH 7.2) | ~10 mg/mL | ~27.2 mM | [2] |
Table 2: pH-Dependent Stability of Esomeprazole
| pH Condition | Stability | Notes |
| Acidic (e.g., pH < 4) | Highly Unstable | Rapid degradation occurs. |
| Neutral (e.g., pH 7.0-7.4) | Moderately Stable | Degradation is slower than in acidic conditions but still occurs. |
| Alkaline (e.g., pH > 8) | More Stable | Stability increases with increasing pH. Reconstituted injectable solutions are often at a pH of 9-11. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 20 mM stock solution, you will need 7.35 mg of this compound (Molecular Weight: 367.4 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Gently vortex or sonicate the tube at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber vials to protect from light.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM or RPMI-1640)
-
-
Procedure:
-
Thaw a single-use aliquot of the 20 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 50 µM this compound, you will need 2.5 µL of the 20 mM stock solution.
-
Add the calculated volume of the stock solution dropwise to the pre-warmed cell culture medium while gently swirling the medium.
-
Ensure the final concentration of DMSO in the medium is not cytotoxic (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound preparation.
Caption: Logical steps for troubleshooting precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Optimizing Esomeprazole Sodium concentration for cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Esomeprazole Sodium in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Esomeprazole's anti-cancer effects in cell-based assays?
A1: While Esomeprazole is widely known as a proton pump inhibitor (PPI) that blocks the H+/K+ ATPase in gastric parietal cells, its anti-tumor activity involves additional mechanisms.[1][2][3] In cancer cells, Esomeprazole is thought to inhibit vacuolar-type H+-ATPases (V-ATPases).[4] This action disrupts the acidic tumor microenvironment, which is crucial for cancer cell proliferation, invasion, and drug resistance.[4][5] Furthermore, studies have shown that Esomeprazole can induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate various signaling pathways, including the p53 and STAT3 pathways.[6][7][8][9]
Q2: I am not observing any significant cytotoxicity. What concentration of this compound should I use?
A2: The effective concentration of this compound is highly dependent on the cell line and the duration of the experiment. Published studies report a wide range of effective concentrations. For initial experiments, a broad dose-response curve is recommended, for example, from 10 µM to 300 µM. Some cell lines may require concentrations up to 1000 µM to observe an effect, while others may be more sensitive.[10] Extending the incubation time beyond 24 hours (e.g., to 48 or 72 hours) can also significantly enhance the observed cytotoxic effects.[9]
Q3: How should I prepare and dissolve this compound for my experiments?
A3: this compound is generally soluble in aqueous solutions. For cell culture experiments, it can be dissolved directly in sterile phosphate-buffered saline (PBS) or the cell culture medium to prepare a stock solution.[10] Some protocols also mention using water as the vehicle.[9] For analytical purposes, such as UV spectrophotometry, 0.1N Sodium Hydroxide (NaOH) is used as a solvent.[11] Always ensure the final concentration of any solvent in the culture medium is non-toxic to the cells (typically <0.5%).
Q4: My results show high variability between replicate wells. What could be the cause?
A4: High variability can stem from several factors. One common issue is inconsistent pipetting. Ensure your pipettes are properly calibrated and that you are using appropriate techniques. Another potential cause is the precipitation of reagents in the assay, which can lead to erratic readings. If this occurs, warming the reagent to 37°C and gently mixing to ensure all components are in solution can resolve the issue.[12] Inconsistent cell seeding density across wells is also a frequent source of variability.
Q5: Can this compound be used in combination with other chemotherapeutic agents?
A5: Yes, multiple studies have demonstrated that Esomeprazole can potentiate the cytotoxic effects of common chemotherapeutic drugs like cisplatin, carboplatin, and 5-fluorouracil.[5][13][14] This synergistic effect may allow for the use of lower doses of the chemotherapeutic agent, potentially reducing its toxicity.[13] When planning combination studies, it is essential to determine the IC50 (half-maximal inhibitory concentration) of each drug individually before testing them in combination.
Data Summary Tables
Table 1: Reported Effective Concentrations of Esomeprazole in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range / Value | Assay Type | Reference |
| AGS | Gastric Cancer | 10 - 40 µg/mL | Proliferation, Migration, Apoptosis | [8] |
| HN30, HN31 | Head and Neck Squamous Cell Carcinoma | 50 - 300 µM | Colony Formation | [9][15] |
| SNU-1 | Gastric Carcinoma | 25 µg/mL (in combination) | Apoptosis, DNA Damage | [13] |
| MCF-7 | Breast Cancer | Not specified, dose-dependent inhibition | Growth Inhibition | [9] |
| NCI-H460 | Lung Cancer | Not specified, dose-dependent inhibition | Growth Inhibition | [9] |
| A549 | Non-small-cell Lung Cancer | Tested in combination with cisplatin/carboplatin | Cytotoxicity (MTT, xCELLigence) | [5] |
| SH-SY5Y | Neuroblastoma | 1 - 1000 µM | Cell Viability (XTT) | [10] |
Experimental Protocols & Troubleshooting
Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for performing a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of this compound dilutions in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal / No Cytotoxicity | 1. Esomeprazole concentration is too low. 2. Incubation time is too short. 3. The specific cell line is resistant.[16] 4. The compound has degraded. | 1. Perform a wider dose-response curve (e.g., 1 µM to 1000 µM). 2. Increase the incubation period to 48 or 72 hours.[9] 3. Include a positive control (a known cytotoxic agent) to validate the assay. 4. Prepare fresh this compound solutions for each experiment. |
| High Background Absorbance | 1. Contamination of culture (bacterial or fungal). 2. Reagent precipitation. | 1. Check cultures for contamination using a microscope. Use fresh, sterile reagents. 2. Ensure all reagents are fully dissolved. Warm solutions to 37°C if necessary.[12] |
| Inconsistent Readings Across Replicates | 1. Uneven cell seeding. 2. Pipetting errors. 3. "Edge effect" in the 96-well plate due to evaporation. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Check pipette calibration and use reverse pipetting for viscous solutions.[12] 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
Visualizations
Caption: Workflow for a typical cell viability (MTT) assay using Esomeprazole.
Caption: Simplified signaling pathways affected by Esomeprazole in cancer cells.
Caption: Troubleshooting decision tree for unexpected cell viability results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esomeprazole enhances the effect of ionizing radiation to improve tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. msjonline.org [msjonline.org]
- 11. scribd.com [scribd.com]
- 12. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Esomeprazole Potentiates the Cytotoxic Effects of Cisplatin in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proton pump inhibitors (PPIs) impact on tumour cell survival, metastatic potential and chemotherapy resistance, and affect expression of resistance-relevant miRNAs in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Esomeprazole Sodium experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esomeprazole Sodium.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
1. Stability and Solubility Issues
Question: My this compound solution turns yellow. Is it degraded?
Answer: A slight yellow discoloration of this compound solutions can occur within 24 hours, but this does not necessarily indicate excessive degradation or loss of drug content.[1] However, significant color change, especially when accompanied by precipitation, suggests degradation. Esomeprazole is highly sensitive to acidic conditions, heat, and oxidation, all of which can lead to degradation and color change.[2] It is crucial to use freshly prepared solutions and protect them from light.
Question: I'm observing inconsistent results in my cell culture experiments. Could it be related to the stability of this compound in the media?
Answer: Yes, inconsistent results in cell culture experiments can be due to the degradation of this compound in the culture medium. The stability of Esomeprazole is pH-dependent; it degrades rapidly in acidic environments.[2][3] The pH of your cell culture medium can influence the stability of the compound. It is advisable to prepare fresh stock solutions and add this compound to the culture medium immediately before the experiment. Consider using a medium with a pH buffered to a more alkaline state if compatible with your cells.
Question: What is the best way to dissolve this compound for my experiments?
Answer: For analytical purposes, this compound is often dissolved in a diluent with a basic pH, such as a mixture of a buffer (e.g., disodium tetraborate) and an organic solvent like ethanol or acetonitrile.[4] For cell culture experiments, dissolve this compound in a small amount of a suitable solvent like DMSO and then further dilute it in the culture medium to the final concentration. Always ensure the final solvent concentration is not toxic to your cells. The use of solid dispersions with hydrophilic carriers like polyethylene glycol (PEG) has been shown to improve the dissolution rate.[5]
2. Analytical and Experimental Challenges
Question: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
Answer: Unexpected peaks in your HPLC chromatogram can be due to several factors:
-
Degradation Products: Esomeprazole can degrade under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to form multiple degradation products.[2] If your sample has been improperly handled or stored, these degradation products will appear as extra peaks.
-
Impurities: The starting material of this compound may contain process-related impurities.[2]
-
Excipient Interference: If you are analyzing a formulated product, excipients from the formulation might interfere with the analysis.
-
Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.
It is recommended to run a blank (diluent only) and a placebo (formulation without the active ingredient, if applicable) to identify the source of the extra peaks. A stability-indicating HPLC method should be used to separate the main compound from its potential degradation products.[6]
Question: My results from the proton pump inhibition assay are not reproducible. What are the critical parameters to control?
Answer: Reproducibility in proton pump inhibition assays depends on several critical factors:
-
Enzyme Activity: Ensure the activity of the H+/K+-ATPase enzyme preparation is consistent across experiments.
-
pH Control: The activation of Esomeprazole to its active sulfenamide form is highly pH-dependent, occurring in the acidic environment of the parietal cell secretory canaliculi.[2] Maintaining a stable and appropriate pH in your assay system is crucial.
-
Incubation Time: The covalent binding of activated Esomeprazole to the proton pump is time-dependent. Standardize the incubation times for both the drug and the substrate.
-
Drug Concentration: Use a precise and accurate method for preparing your this compound dilutions.
3. Data Interpretation
Question: How does this compound inhibit the proton pump?
Answer: Esomeprazole is a prodrug that, in the acidic environment of the gastric parietal cells, converts to its active form, a sulfenamide derivative.[2] This active form then covalently binds to the sulfhydryl groups of cysteines on the H+/K+-ATPase enzyme (the proton pump).[7] This binding is irreversible and inhibits the pump's ability to secrete hydrogen ions into the gastric lumen, thus reducing acid production.[7][8]
Quantitative Data Summary
Table 1: Stability of this compound in Different Infusion Solutions [1]
| Infusion Solution | Concentration (mg/mL) | Storage Temperature (°C) | Duration | Drug Loss (%) |
| 5% Dextrose | 0.4 and 0.8 | 23 | 2 days | < 7% |
| 4 | 5 days | < 7% | ||
| 0.9% Sodium Chloride | 0.4 and 0.8 | 23 | 2 days | < 7% |
| 4 | 5 days | < 7% | ||
| Lactated Ringer's | 0.4 and 0.8 | 23 | 2 days | < 7% |
| 4 | 5 days | < 7% |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1[7] | Condition 2[6] |
| Column | C8 (250 x 4.6mm, 5µm) | YMC C18 (150 mm × 4.6 mm; 3 μm) |
| Mobile Phase | Acetonitrile and phosphate buffer (58:42 v/v), pH 7.6 | Acetonitrile and buffer (25:75 v/v), pH 7.6 |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 280 nm |
| Injection Volume | 20 µL | 50 µL |
| Retention Time | 2.93 min | Not specified |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol is a general guideline based on published methods.[6][7]
-
Objective: To quantify the amount of this compound in a sample.
-
Materials:
-
HPLC system with UV detector
-
C8 or C18 analytical column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 7.6)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and phosphate buffer (pH 7.6) in the desired ratio (e.g., 58:42 or 25:75 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent (e.g., mobile phase) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to a concentration within the range of the standard curve. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., ambient or 30°C).
-
Set the flow rate (e.g., 1.0 or 1.5 mL/min).
-
Set the UV detector wavelength to 280 nm.
-
Set the injection volume (e.g., 20 or 50 µL).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
2. In Vitro Proton Pump (H+/K+-ATPase) Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of this compound.
-
Objective: To determine the in vitro inhibitory effect of this compound on H+/K+-ATPase activity.
-
Materials:
-
H+/K+-ATPase enzyme preparation (e.g., from porcine gastric mucosa)
-
This compound
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Acidic activation buffer (e.g., HCl)
-
Phosphate detection reagent (e.g., Malachite green)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Activation of Esomeprazole: Prepare a stock solution of this compound. Just before the assay, dilute the stock solution in an acidic activation buffer to convert the prodrug to its active sulfenamide form.
-
Enzyme Reaction:
-
In a 96-well plate, add the H+/K+-ATPase enzyme preparation.
-
Add the activated this compound at various concentrations to the wells.
-
Include a control group with no Esomeprazole.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the drug to bind to the enzyme.
-
-
Initiate Reaction: Add ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Measure Phosphate: Stop the reaction by adding a stop solution. Add the phosphate detection reagent (e.g., Malachite green) to each well. This reagent will react with the inorganic phosphate released from ATP hydrolysis by the enzyme, producing a color change.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of phosphate produced is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value (the concentration of Esomeprazole that inhibits 50% of the enzyme activity).
-
Visualizations
Caption: Troubleshooting flowchart for inconsistent this compound experiments.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. bio-integration.org [bio-integration.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jmpas.com [jmpas.com]
- 6. pharmascholars.com [pharmascholars.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Preventing precipitation of Esomeprazole Sodium in buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of esomeprazole sodium in buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
A1: this compound precipitation is a common issue primarily driven by its chemical instability, particularly its sensitivity to acidic pH. Esomeprazole is a proton pump inhibitor that is highly susceptible to degradation in acidic environments.[1][2] When the pH of the solution drops, the esomeprazole molecule undergoes a structural rearrangement and degradation, leading to the formation of less soluble degradation products and subsequent precipitation.[1][3] Exposure to oxygen can also contribute to degradation and precipitation.[1][4]
Q2: What is the ideal pH range to maintain the stability of this compound in a solution?
A2: this compound is most stable in alkaline conditions. For reconstituted solutions for injection, the recommended pH range is typically between 10.4 and 11.8.[1][4] Below a pH of 7.8, the degradation of esomeprazole follows first-order kinetics, and it degrades rapidly in acidic solutions.[2]
Q3: Can I use a phosphate buffer to dissolve this compound?
A3: While phosphate buffers can be used, studies have shown that an ammonium acetate buffer may provide better separation and resolution of esomeprazole and its degradation products in chromatographic analyses.[5] The choice of buffer can significantly impact the stability and solubility of this compound.
Q4: How does temperature affect the stability of this compound solutions?
A4: this compound is sensitive to heat.[1] The rate of degradation increases with temperature. For instance, the half-life of esomeprazole at pH 6.8 is approximately 20 hours at 25°C, which decreases to about 10 hours at 37°C.[6][7] Therefore, it is recommended to store this compound solutions at refrigerated temperatures (around 4°C) to enhance stability.[8][9]
Q5: Are there any excipients or additives that can help prevent the precipitation of this compound?
A5: Yes, several strategies can be employed to enhance the stability and prevent precipitation:
-
Co-solvents: Organic solvents like ethanol, DMSO, and dimethylformamide can be used to dissolve this compound, which can then be further diluted in aqueous buffers.[10]
-
Stabilizers: Poloxamers (like F68 and F127) have been used as stabilizers in the preparation of esomeprazole nanosuspensions to improve dissolution and stability.[11]
-
Cryoprotectants: In lyophilized formulations, cryoprotectants like mannitol and sucrose can help maintain the stability of esomeprazole nanocrystals.[12]
-
Buffering Agents: Using a buffer to maintain a high pH is crucial. Sodium bicarbonate is often used in immediate-release oral formulations to protect esomeprazole from stomach acid.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving this compound in a buffer. | The pH of the buffer is too low (acidic or neutral). | Ensure the buffer pH is in the alkaline range, ideally between 10.4 and 11.8.[1][4] Prepare fresh buffer and verify the pH before use. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | Gradual degradation of this compound due to suboptimal pH, exposure to light, or elevated temperature. | Store the solution protected from light and at a refrigerated temperature (e.g., 4°C).[8][9] Re-evaluate the buffer's capacity to maintain the required alkaline pH over time. |
| Discoloration of the solution (e.g., turning yellow or brown). | Chemical degradation of esomeprazole. This can occur even without significant precipitation.[8] | While slight discoloration may not always correlate with a significant loss of active ingredient, it indicates degradation.[8] Prepare fresh solutions more frequently and minimize exposure to light and heat. |
| Inconsistent results in experiments using this compound solutions. | Degradation of the active compound leading to a lower effective concentration. | Prepare this compound solutions fresh before each experiment. If solutions need to be stored, validate their stability under the specific storage conditions using a stability-indicating method like HPLC. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (at pH 7) | 0.3 mg/mL | [6] |
| PBS (pH 7.2) | Approximately 10 mg/mL | [10] |
| Ethanol | Approximately 10 mg/mL | [10] |
| DMSO | Approximately 20 mg/mL | [10] |
| Dimethylformamide | Approximately 30 mg/mL | [10] |
Table 2: Stability of this compound in Different Infusion Solutions
| Infusion Solution | Concentration | Storage Condition | Stability | Reference |
| 5% Dextrose | 0.4 and 0.8 mg/mL | 23°C | Less than 7% loss over 2 days | [8] |
| 0.9% Sodium Chloride | 0.4 and 0.8 mg/mL | 23°C | Less than 7% loss over 2 days | [8] |
| Lactated Ringer's | 0.4 and 0.8 mg/mL | 23°C | Less than 7% loss over 2 days | [8] |
| 5% Dextrose | 0.4 and 0.8 mg/mL | 4°C | Less than 7% loss over 5 days | [8] |
| 0.9% Sodium Chloride | 0.4 and 0.8 mg/mL | 4°C | Less than 7% loss over 5 days | [8] |
| Lactated Ringer's | 0.4 and 0.8 mg/mL | 4°C | Less than 7% loss over 5 days | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Experiments
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0 with sodium hydroxide. For enhanced stability, consider using an ammonium bicarbonate buffer at pH 8.0.[14]
-
Stock Solution Preparation: Weigh the required amount of this compound powder. Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[10]
-
Working Solution Preparation: Immediately before the experiment, dilute the stock solution to the desired final concentration using the prepared alkaline buffer.
-
Handling and Storage: Protect the solution from light by using amber vials or covering the container with aluminum foil. If not used immediately, store the solution at 4°C. It is recommended to use the solution within 24 hours.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol is adapted from a stability-indicating HPLC method.[1]
-
Chromatographic System:
-
Column: Luna® C18(2), 150 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 1.4 g of Disodium hydrogen phosphate dodecahydrate dissolved in 1000 mL of water, with the pH adjusted to 7.60 ± 0.05 using 20% aqueous orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: A mixture of 750 mL of Mobile Phase A and 250 mL of Mobile Phase B.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare the this compound solution in the desired buffer at a known concentration.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours) under the tested storage conditions (e.g., room temperature, refrigerated), take an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the peak area of the esomeprazole peak at each time point.
-
Calculate the percentage of esomeprazole remaining compared to the initial time point to determine the stability.
-
Visualizations
Caption: Factors leading to the degradation and precipitation of this compound.
Caption: Workflow for preparing and using this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Physical and chemical stability of this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Fabrication and Characterization of Esomeprazole Nanocrystals for Enhancing the Dissolution Rate and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The safety, pharmacodynamics, and pharmacokinetics of immediate-release formulation containing esomeprazole 20 mg/sodium bicarbonate 800 mg in healthy adult male - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Off-Target Effects of Esomeprazole Sodium in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Esomeprazole Sodium in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target effects of esomeprazole in cellular models?
A1: Esomeprazole's primary on-target effect is the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, which is responsible for gastric acid secretion.[1][2][3] However, in various cellular models, several off-target effects have been identified:
-
Inhibition of Vacuolar-type H+-ATPase (V-ATPase): This is a major off-target effect that can disrupt the function of acidic organelles like lysosomes.[4][5]
-
Modulation of Autophagy: Esomeprazole can either inhibit or induce autophagy, often as a consequence of V-ATPase inhibition and subsequent lysosomal dysfunction.[1][6][7]
-
Induction of Endoplasmic Reticulum (ER) Stress: Disruption of lysosomal function can lead to ER stress.
-
Inhibition of other enzymes: Esomeprazole has been shown to inhibit enzymes like the lysosomal cysteine protease legumain and choline acetyltransferase.[6]
-
Alteration of Signaling Pathways: It can impact pathways such as PI3K/Akt/mTOR, which are involved in cell growth, proliferation, and survival.
Q2: At what concentrations are the off-target effects of esomeprazole typically observed?
A2: The concentrations at which off-target effects are observed can vary depending on the cell type and experimental conditions. However, some studies suggest that off-target effects, such as V-ATPase inhibition, may occur at concentrations higher than those required for H+/K+ ATPase inhibition. For instance, the IC50 for omeprazole (a related proton pump inhibitor) on V-ATPase has been reported to be around 12 µM after acid activation.[4] It's crucial to perform a dose-response curve in your specific cellular model to distinguish between on-target and off-target effects.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a range of concentrations: Perform experiments across a wide range of esomeprazole concentrations to identify a therapeutic window where on-target effects are observed without significant off-target effects.
-
Employ specific inhibitors: Use more specific inhibitors for the suspected off-target (e.g., specific V-ATPase inhibitors like bafilomycin A1) to see if they replicate the observed effects of esomeprazole.
-
Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the suspected off-target protein (e.g., a V-ATPase subunit) and assess if this phenocopies the effect of esomeprazole.
-
Rescue experiments: If esomeprazole is causing an off-target effect by inhibiting a particular pathway, try to rescue the phenotype by activating a downstream component of that pathway.
Troubleshooting Guides
Issue 1: Unexpected changes in cell viability or proliferation after esomeprazole treatment.
-
Possible Cause: Esomeprazole can have direct anti-proliferative and pro-apoptotic effects on certain cell types, particularly cancer cells. This is often linked to its off-target inhibition of V-ATPase, which can alter intracellular pH and induce cellular stress.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment: Determine the EC50 for the effect on cell viability in your specific cell line.
-
Assess markers of apoptosis and cell cycle arrest: Use techniques like flow cytometry with Annexin V/PI staining or cell cycle analysis to understand the mechanism of reduced viability.
-
Measure intracellular and lysosomal pH: Use pH-sensitive fluorescent probes to determine if esomeprazole is altering pH homeostasis in your cells. A disruption in pH can be indicative of V-ATPase inhibition.
-
Compare with a more specific V-ATPase inhibitor: Treat cells with a known V-ATPase inhibitor (e.g., bafilomycin A1 or concanamycin A) at a concentration that specifically inhibits V-ATPase to see if it phenocopies the effects of esomeprazole.
-
Issue 2: Altered autophagy markers (e.g., LC3-II, p62/SQSTM1) in esomeprazole-treated cells.
-
Possible Cause: Esomeprazole can interfere with autophagy by inhibiting V-ATPase, which is crucial for lysosomal acidification and the fusion of autophagosomes with lysosomes. This can lead to an accumulation of autophagosomes, which might be misinterpreted as an induction of autophagy.
-
Troubleshooting Steps:
-
Perform an autophagy flux assay: This is critical to distinguish between the induction of autophagy and a blockage in the autophagic pathway. An increase in LC3-II levels in the presence of a lysosomal inhibitor (like bafilomycin A1 or chloroquine) compared to esomeprazole alone would suggest an induction of autophagic flux. Conversely, if esomeprazole treatment leads to an accumulation of LC3-II that is not further increased by the addition of a lysosomal inhibitor, it indicates a blockage in the autophagic flux.
-
Monitor p62/SQSTM1 levels: p62 is a cargo receptor that is degraded during autophagy. An accumulation of p62 alongside an increase in LC3-II is a strong indicator of impaired autophagic degradation.
-
Visualize autophagosomes and lysosomes: Use fluorescence microscopy to observe the colocalization of LC3 (marking autophagosomes) and LAMP1 (marking lysosomes). A lack of colocalization in esomeprazole-treated cells would suggest a defect in autophagosome-lysosome fusion.
-
Issue 3: Signs of cellular stress, such as upregulation of ER stress markers (e.g., CHOP, BiP).
-
Possible Cause: Lysosomal dysfunction caused by esomeprazole's inhibition of V-ATPase can lead to an accumulation of undigested material, which can trigger the unfolded protein response (UPR) and ER stress.
-
Troubleshooting Steps:
-
Measure markers of ER stress: Use Western blotting or qPCR to analyze the expression of key ER stress markers like GRP78 (BiP), CHOP, and the splicing of XBP1.
-
Assess lysosomal function: Use assays to measure lysosomal enzyme activity (e.g., using a fluorogenic substrate for cathepsins) to confirm that lysosomal function is impaired.
-
Use a chemical chaperone: Treat cells with a chemical chaperone like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) to see if it can alleviate the ER stress and rescue the phenotype observed with esomeprazole treatment.
-
Quantitative Data Summary
The following table summarizes the reported concentrations of esomeprazole and related compounds for their on-target and off-target effects. It is important to note that these values can be highly cell-type and context-dependent.
| Target | Compound | Metric | Concentration | Reference |
| On-Target | ||||
| H+/K+-ATPase | Omeprazole | IC50 | 2.4 µM | [8] |
| H+/K+-ATPase | Pantoprazole | IC50 | 6.8 µM | [8] |
| Off-Target | ||||
| V-ATPase | Omeprazole (acid-treated) | IC50 | 12 µM | [4] |
| Choline Acetyltransferase (ChAT) | Esomeprazole | Ki | 88 nM | [6] |
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux using LC3-II Western Blotting
Objective: To determine if esomeprazole induces autophagy or blocks autophagic flux.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
PBS (Phosphate Buffered Saline)
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with vehicle control or different concentrations of esomeprazole for the desired time period (e.g., 24 hours).
-
For the last 2-4 hours of the esomeprazole treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells for each condition.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting for LC3B, p62, and a loading control.
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Calculate the LC3-II/loading control ratio for each condition.
-
Interpretation:
-
An increase in LC3-II upon esomeprazole treatment that is further enhanced by Bafilomycin A1 indicates an induction of autophagic flux.
-
An increase in LC3-II with esomeprazole that is not significantly increased further with Bafilomycin A1 suggests a blockage of autophagic flux.
-
An increase in p62 levels with esomeprazole treatment further supports a blockage in autophagic degradation.
-
-
Protocol 2: Measurement of Lysosomal pH
Objective: To determine if esomeprazole treatment alters lysosomal pH.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
LysoSensor™ Green DND-189 or another ratiometric lysosomal pH probe
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Seed cells in a glass-bottom dish or a multi-well plate suitable for live-cell imaging.
-
Treat cells with vehicle control or esomeprazole for the desired time.
-
During the last 30-60 minutes of treatment, load the cells with the LysoSensor probe according to the manufacturer's instructions.
-
Wash the cells and replace the medium with live-cell imaging medium.
-
Acquire fluorescence images or readings at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis:
-
For ratiometric probes, calculate the ratio of fluorescence intensities at the two emission wavelengths.
-
Generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.
-
Use the calibration curve to convert the fluorescence ratios from your experimental samples to lysosomal pH values.
-
Interpretation: An increase in lysosomal pH in esomeprazole-treated cells would be consistent with V-ATPase inhibition.
-
Visualizations
Caption: Experimental workflow for investigating esomeprazole's off-target effects.
Caption: Off-target effects of esomeprazole on autophagy signaling and flux.
References
- 1. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 2. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 4. Evidence for a common binding site for omeprazole and N-ethylmaleimide in subunit A of chromaffin granule vacuolar-type H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intra-gastric pH following single oral administrations of rabeprazole and esomeprazole: double-blind cross-over comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Esomeprazole Sodium for Controlled Release Studies
Welcome to the technical support center for the formulation of Esomeprazole Sodium for controlled-release studies. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in a practical, question-and-answer format.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of controlled-release this compound.
Issue 1: Premature Drug Release in Acidic Medium
Q: My enteric-coated this compound formulation shows significant drug release during the acidic stage of dissolution testing. What could be the cause and how can I fix it?
A: Premature release in acidic conditions is a critical issue as this compound is highly susceptible to degradation at low pH.[1][2] The goal of an enteric coating is to protect the drug from the stomach's acidic environment.[2] Here are potential causes and troubleshooting steps:
-
Inadequate Coating Thickness: The enteric coat may be too thin to provide sufficient protection.
-
Improper Polymer Selection: The chosen enteric polymer may not be suitable for the desired pH-dependent release.
-
Presence of Cracks or Imperfections in the Coating: The coating may have structural faults that allow acid penetration.
-
Solution: Optimize the coating process parameters, including spray rate, atomization pressure, and drying temperature, to ensure a uniform and intact film. The use of a plasticizer (e.g., triethyl citrate) can also improve film quality.[3]
-
-
Interaction between Drug and Polymer: this compound, being alkaline, can interact with acidic enteric polymers, compromising the coating's integrity.
Issue 2: High Variability in Dissolution Profiles
Q: I am observing significant batch-to-batch variability in the dissolution profiles of my this compound controlled-release tablets. What are the likely sources of this inconsistency?
A: High variability in dissolution can undermine the reliability of your formulation.[6][7] Key factors to investigate include:
-
Inconsistent Coating Uniformity: Variations in coating thickness across tablets or between batches can lead to different release rates.
-
Solution: Ensure consistent mixing and spraying during the coating process. Implement in-process controls to monitor and maintain uniform weight gain.
-
-
Excipient Properties: The physicochemical properties of excipients, such as particle size and moisture content, can vary between lots, affecting tablet compaction and drug release.
-
Solution: Source excipients from reliable suppliers and establish stringent quality control specifications for incoming materials.
-
-
Dissolution Test Parameters: Inconsistencies in the dissolution test setup can introduce variability.
Issue 3: Degradation of this compound During Formulation and Storage
Q: My final formulation shows a significant amount of degradation products. How can I minimize the degradation of this compound?
A: this compound is notoriously unstable and prone to degradation through hydrolysis, oxidation, and photolysis.[1][9] Minimizing degradation requires a multi-faceted approach:
-
Control of Microenvironment pH: The drug is most stable in an alkaline environment.
-
Solution: Incorporate alkalizing agents (e.g., sodium bicarbonate, magnesium oxide) into the core formulation to create a stable microenvironment.
-
-
Protection from Moisture: Hydrolysis is a major degradation pathway.[9]
-
Solution: Process the formulation under controlled low-humidity conditions. Use moisture-scavenging excipients and package the final product in moisture-resistant containers.
-
-
Prevention of Oxidation: Esomeprazole is susceptible to oxidative degradation.[1][10]
-
Solution: Consider adding antioxidants to the formulation. Additionally, manufacturing in an inert atmosphere (e.g., nitrogen overlay) can be beneficial.
-
-
Light Protection: Photodegradation can also occur.[9][10]
-
Solution: Protect the drug and formulation from light at all stages of manufacturing and storage. Use opaque or amber-colored packaging.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical stability challenges when formulating this compound for controlled release?
A1: The primary stability challenges for this compound are its extreme sensitivity to acidic conditions, moisture, oxidation, and light.[1][9][10] It degrades rapidly in the acidic environment of the stomach, making an effective enteric coating essential.[2] Hydrolysis and oxidation are significant degradation pathways that must be controlled throughout the manufacturing process and during storage.[1][9]
Q2: Which excipients are commonly used in controlled-release formulations of this compound?
A2: A typical controlled-release formulation of this compound includes:
-
Fillers/Diluents: Microcrystalline cellulose, lactose, mannitol.[2][11]
-
Disintegrants: Sodium starch glycolate, crospovidone, croscarmellose sodium.[2][11]
-
Binders: Polyvinylpyrrolidone (PVP).[2]
-
Seal Coating Polymers: Hydroxypropyl methylcellulose (HPMC).[2][4]
-
Enteric Coating Polymers: Eudragit® L100, Eudragit® S100, hydroxypropyl methylcellulose phthalate (HPMCP), cellulose acetate phthalate (CAP).[3][4][5]
-
Plasticizers: Triethyl citrate, polyethylene glycol (PEG).[3][11]
-
Alkalizing agents: Sodium bicarbonate, magnesium oxide.
Q3: How can I conduct drug-excipient compatibility studies for this compound?
A3: Drug-excipient compatibility studies are crucial to ensure that the chosen excipients do not negatively impact the stability of this compound.[12][13][14] A common approach involves:
-
Binary Mixtures: Prepare physical mixtures of this compound with each excipient in a 1:1 ratio.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
Analytical Testing: Analyze the samples at regular intervals using techniques like:
-
Differential Scanning Calorimetry (DSC): To detect changes in melting point or the appearance of new peaks, which can indicate an interaction.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the characteristic peaks of the drug, suggesting a chemical interaction.[12]
-
High-Performance Liquid Chromatography (HPLC): To quantify the drug and detect the formation of degradation products.[9][15]
-
Q4: What is a suitable dissolution method for enteric-coated this compound tablets?
A4: A standard dissolution method for enteric-coated products involves a two-stage process to simulate the gastrointestinal tract:
-
Acid Stage: The dosage form is first tested in an acidic medium (e.g., 0.1 N HCl) for 2 hours to assess the integrity of the enteric coat. The USP general chapter <711> suggests that not more than 10% of the drug should be released in this stage.[16]
-
Buffer Stage: The medium is then changed to a buffer with a pH that will dissolve the enteric coat (e.g., pH 6.8 phosphate buffer), and the dissolution is continued for a specified period to measure the drug release.[8][11] The amount of dissolved Esomeprazole is typically quantified using a validated HPLC method.[8]
Data Presentation
Table 1: Common Degradation Pathways and Stress Conditions for this compound
| Degradation Pathway | Stress Condition | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl | Multiple degradation products | [1][10] |
| Base Hydrolysis | 0.1 N NaOH | Mild degradation | [10] |
| Oxidation | 3-30% H₂O₂ | Extensive degradation | [1][10] |
| Thermal Degradation | 60-80°C | 4-Hydroxy impurity | [1][10] |
| Photodegradation | UV light / Sunlight | Mild degradation | [9][10] |
Table 2: Example of a Validated HPLC Method for Esomeprazole Dissolution Testing
| Parameter | Condition |
| Column | Waters Xterra RP18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and pH 6.8 Phosphate Buffer |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 302 nm |
| Injection Volume | 20 µL |
| Retention Time | Approximately 4.8 min |
| (Source: Adapted from[8]) |
Experimental Protocols
Protocol 1: Preparation of Enteric-Coated this compound Tablets
-
Core Tablet Formulation:
-
Accurately weigh this compound and selected excipients (e.g., microcrystalline cellulose, starch, sodium lauryl sulphate, talc).[2]
-
Sieve all ingredients through a #60 mesh sieve.
-
Mix the powders geometrically in a mortar for 20 minutes to ensure homogeneity.
-
Compress the powder blend into core tablets using a tablet compression machine with 8 mm standard concave punches.[2]
-
-
Seal Coating:
-
Enteric Coating:
-
Prepare the enteric coating dispersion using a polymer like hydroxypropyl methylcellulose phthalate (HPMCP) or a Eudragit® polymer.[2][3]
-
Apply the enteric coat over the seal-coated tablets until a weight gain of at least 6-8% is achieved to ensure adequate acid resistance.[3][4]
-
Dry the coated tablets to remove residual solvent.
-
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for developing controlled-release this compound tablets.
References
- 1. mdpi.com [mdpi.com]
- 2. iajpr.com [iajpr.com]
- 3. ijrti.org [ijrti.org]
- 4. Formulation and evaluation of enteric coated tablets of proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. aaps.ca [aaps.ca]
- 8. ijrpr.com [ijrpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. scispace.com [scispace.com]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. Separation and identification of degradation impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
Head-to-head comparison of Esomeprazole Sodium and Pantoprazole in preclinical models
A deep dive into the preclinical data comparing the efficacy and pharmacokinetics of two leading proton pump inhibitors.
In the realm of acid-related gastrointestinal disorders, esomeprazole and pantoprazole stand out as widely prescribed proton pump inhibitors (PPIs). While extensive clinical data exists, a head-to-head comparison in preclinical models is crucial for researchers and drug development professionals to understand their fundamental pharmacological differences. This guide provides an objective comparison of their performance in various animal models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway
Both esomeprazole and pantoprazole are prodrugs that, in the acidic environment of the parietal cell's secretory canaliculi, convert to their active sulfonamide forms. This active form then irreversibly binds to cysteine residues on the H+/K+ ATPase (proton pump), inactivating it and thereby inhibiting the final step of gastric acid secretion.
Figure 1: Mechanism of action of Proton Pump Inhibitors (PPIs).
Efficacy in Preclinical Models of Gastric Ulcers
Preclinical evaluation of anti-ulcer efficacy often involves inducing gastric lesions in animal models through various stressors. Here, we compare the effects of esomeprazole and pantoprazole in these models.
Water-Immersion Restraint Stress (WIRS)-Induced Ulcer Model
This model is a well-established method for inducing stress-related gastric ulcers in rats.
Experimental Protocol: WIRS-Induced Ulcer Model
-
Animals: Male Wistar rats are typically used.
-
Fasting: Animals are fasted for 24 hours with free access to water.
-
Drug Administration: Test compounds (esomeprazole or pantoprazole) or vehicle are administered orally or intraperitoneally at various doses prior to stress induction.
-
Stress Induction: Rats are placed in a restraint cage and immersed vertically in water at 21-23°C to the level of the xiphoid process for a specified duration (e.g., 12 hours).
-
Evaluation: After the stress period, animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the gastric mucosa is examined for lesions. The ulcer index is calculated based on the number and severity of the lesions.
Figure 2: Experimental workflow for the WIRS-induced ulcer model.
Comparative Efficacy Data
| Drug | Model | Species | Efficacy (ED50/Effect) | Citation |
| Esomeprazole | WIRS-induced ulcer | Rat | Significant reduction in Guth's lesion score at 10 mg/kg and 50 mg/kg. | |
| Pantoprazole | WIRS-induced ulcer | Rat | ED50: 0.78 mg/kg (oral) |
Note: A direct ED50 for esomeprazole in the WIRS model was not available in the searched literature, preventing a direct quantitative comparison.
Pylorus Ligation-Induced Ulcer Model
This model assesses the effect of a drug on gastric acid accumulation and subsequent ulcer formation.
Experimental Protocol: Pylorus Ligation-Induced Ulcer Model
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Fasting: Animals are fasted for 24-48 hours with free access to water.
-
Surgery: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated with a silk suture.
-
Drug Administration: Test compounds are typically administered intraduodenally or subcutaneously immediately after ligation.
-
Post-Surgery: The abdominal incision is closed, and the animals are kept for a specified period (e.g., 4-19 hours).
-
Evaluation: Animals are euthanized, and the stomach is removed. The gastric content is collected to measure volume, pH, and total acidity. The stomach is then opened to assess the ulcer index.
Comparative Efficacy Data
| Drug | Model | Species | Efficacy (ID50) | Citation |
| Esomeprazole | Pylorus ligation-induced ulcer | Rat | Data not available in searched literature. | |
| Pantoprazole | Pylorus ligation-induced ulcer | Rat | ID50 (for (-)-Pantoprazole): 1.28 mg/kg |
Note: Data for esomeprazole in this specific model was not found, precluding a direct comparison.
Efficacy in a Preclinical Model of Reflux Esophagitis
Animal models of reflux esophagitis are crucial for evaluating drugs intended to treat gastroesophageal reflux disease (GERD).
Experimental Protocol: Surgically Induced Reflux Esophagitis Model
-
Animals: Male Sprague-Dawley rats are often used.
-
Surgery: Under anesthesia, the transitional region between the forestomach and the glandular portion is ligated, and the duodenum near the pylorus is partially obstructed. This procedure induces reflux of gastric contents into the esophagus.
-
Drug Administration: Test compounds are administered daily for a set period following the surgery.
-
Evaluation: After the treatment period, the animals are euthanized, and the esophagus is removed and examined for macroscopic and microscopic signs of esophagitis.
Comparative Efficacy Data
| Drug | Model | Species | Efficacy (ID50) | Citation |
| Esomeprazole | Surgically induced reflux esophagitis | Rat | Data not available in searched literature. | |
| Pantoprazole | Surgically induced reflux esophagitis | Rat | ID50 (for (-)-Pantoprazole): 2.92 mg/kg |
Note: Efficacy data for esomeprazole in a comparable reflux esophagitis model was not identified in the performed searches.
Pharmacokinetic Profile in Rodents
Understanding the pharmacokinetic properties of esomeprazole and pantoprazole in preclinical models is essential for interpreting efficacy data and predicting human pharmacokinetics.
Comparative Pharmacokinetic Data in Rats
| Parameter | Esomeprazole | Pantoprazole (S-enantiomer) |
| Cmax | ~1.04 µg/mL (oral, ~1 mg/kg) | Data not directly comparable |
| Tmax | ~1.75 hours (oral, ~1 mg/kg) | Data not directly comparable |
| t1/2 | ~1.07 hours (oral, ~1 mg/kg) | ~1.5 hours (oral, 20 mg/kg racemic) |
| Bioavailability | ~63% | Data not available |
Note: The pharmacokinetic data for esomeprazole and pantoprazole were obtained from different studies with varying methodologies, making a direct comparison challenging.
Discussion and Conclusion
The pharmacokinetic profiles in rats suggest that both drugs are readily absorbed, though a direct comparison is limited by differing study designs.
For researchers and drug development professionals, the choice between esomeprazole and pantoprazole for further preclinical investigation may depend on the specific model of acid-related disease being studied and the desired pharmacological profile. While this guide provides a summary of the available head-to-head preclinical data, it also highlights the need for more direct comparative studies to fully elucidate the nuanced differences between these two important proton pump inhibitors.
Esomeprazole Sodium's Inhibitory Power on the Gastric Proton Pump: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Esomeprazole Sodium's inhibitory effect on the H+/K+-ATPase, the gastric proton pump, against other proton pump inhibitors (PPIs). The information presented is supported by experimental data to validate its performance and offers detailed methodologies for key experiments.
Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump
Esomeprazole, the S-isomer of omeprazole, is a prodrug that requires activation in an acidic environment.[1] Once administered, it reaches the parietal cells of the stomach. In the acidic secretory canaliculi of these cells, Esomeprazole is converted to its active form, a sulfenamide derivative.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase.[1][3] This binding is irreversible and effectively inactivates the proton pump, preventing the final step in gastric acid secretion.[2][3][4] The inhibition of both basal and stimulated acid secretion leads to a significant reduction in gastric acidity.[3]
Comparative Inhibitory Potency
| Proton Pump Inhibitor | H+/K+-ATPase IC50 (µM) | Relative Potency (vs. Omeprazole) | Source(s) |
| Esomeprazole | ~8 (for CYP2C19 inhibition) | 1.60 | [5] |
| Omeprazole | 2.4 | 1.00 | [4][5] |
| Lansoprazole | Not directly reported | 0.90 | [5] |
| Pantoprazole | 6.8 | 0.23 | [4][5] |
| Rabeprazole | Not directly reported | 1.82 | [5] |
Note: The IC50 value for Esomeprazole in the table refers to its inhibitory effect on the CYP2C19 enzyme, which is involved in its metabolism, and not directly on the H+/K+-ATPase. Direct comparative IC50 values for H+/K+-ATPase inhibition are not consistently reported across the literature. The relative potency is based on a meta-analysis of effects on intragastric pH.
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory effect of a compound on H+/K+-ATPase activity.
1. Preparation of H+/K+-ATPase-enriched Microsomes:
-
Gastric mucosal scrapings are obtained from a suitable animal model (e.g., sheep or pig stomach).
-
The tissue is homogenized in a buffered solution (e.g., 200mM Tris-HCl, pH 7.4).
-
The homogenate undergoes differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
2. H+/K+-ATPase Activity Assay:
-
The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase.
-
The reaction mixture typically contains:
-
H+/K+-ATPase enriched microsomes
-
Buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
MgCl₂ (e.g., 2 mM)
-
KCl (e.g., 20 mM)
-
The test compound (e.g., this compound) at various concentrations or a vehicle control.
-
-
The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
-
The reaction is initiated by the addition of ATP (e.g., 2 mM).
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).
-
The reaction is stopped by adding an acid solution (e.g., ice-cold 10% trichloroacetic acid).
3. Quantification of Inorganic Phosphate:
-
The amount of released inorganic phosphate is determined colorimetrically. A common method involves the formation of a phosphomolybdate complex, which is then reduced to form a colored product (molybdenum blue).
-
The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm or 820 nm).
-
A standard curve using known concentrations of phosphate is used to quantify the amount of Pi released in the enzymatic reaction.
4. Data Analysis:
-
The H+/K+-ATPase activity is calculated based on the amount of Pi released per unit of protein per unit of time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. ClinPGx [clinpgx.org]
- 2. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Esomeprazole Sodium: A Comparative Analysis of its Cross-Reactivity with Other ATPases
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of Esomeprazole Sodium against the primary target, H+/K+-ATPase, and its potential cross-reactivity with other critical ion pumps, namely Na+/K+-ATPase and Ca2+-ATPase. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity profile of this widely used proton pump inhibitor.
Executive Summary
Esomeprazole, the S-enantiomer of omeprazole, is a potent and specific irreversible inhibitor of the gastric H+/K+-ATPase (proton pump), which is the final step in gastric acid secretion.[1] While its efficacy in treating acid-related disorders is well-established, its selectivity and potential off-target effects on other evolutionarily related P-type ATPases, such as the Na+/K+-ATPase and Ca2+-ATPase, are of significant interest for a comprehensive understanding of its pharmacological profile. This guide synthesizes the available experimental data to provide a comparative overview of esomeprazole's activity on these enzymes.
Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory potency of esomeprazole against H+/K+-ATPase, Na+/K+-ATPase, and Ca2+-ATPase.
| Target Enzyme | Esomeprazole IC50 | Comments |
| H+/K+-ATPase | 2.3 µM | Esomeprazole is a potent inhibitor of the gastric proton pump. |
| Na+/K+-ATPase | Data not available | No direct inhibitory IC50 value for esomeprazole has been reported in the reviewed literature. Studies on the related compound, omeprazole, have shown effects on Na+,K+-pump current in mutated enzymes under acidic conditions, but not a direct inhibition of the wild-type enzyme's ATPase activity.[2] |
| Ca2+-ATPase | Data not available | No direct inhibitory IC50 value for esomeprazole has been reported. Studies on omeprazole indicate it does not inhibit the endoplasmic reticulum Ca2+-ATPase.[3] However, omeprazole has been observed to affect intracellular calcium levels through mechanisms other than direct ATPase inhibition. |
Note: The lack of specific IC50 values for Na+/K+-ATPase and Ca2+-ATPase in the current body of scientific literature suggests a high degree of selectivity of esomeprazole for the H+/K+-ATPase.
Signaling Pathways and Experimental Workflows
To understand the context of esomeprazole's action, it is crucial to visualize the relevant signaling pathways and the experimental setups used to determine ATPase inhibition.
Gastric Acid Secretion Pathway and Esomeprazole Inhibition
The secretion of gastric acid by parietal cells is a complex process involving multiple signaling pathways that converge on the activation and translocation of the H+/K+-ATPase to the apical membrane.
Caption: Signaling pathways leading to gastric acid secretion and the point of inhibition by activated esomeprazole.
General Experimental Workflow for ATPase Inhibition Assay
The determination of ATPase activity and its inhibition by compounds like esomeprazole generally follows a standardized workflow.
Caption: A generalized workflow for determining the inhibitory effect of esomeprazole on ATPase activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of typical protocols for assessing the activity of the ATPases discussed.
H+/K+-ATPase Inhibition Assay
-
Enzyme Source: Hog gastric microsomes are a common source of H+/K+-ATPase.
-
Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase. The difference in Pi released in the presence and absence of specific inhibitors (like esomeprazole) determines the inhibitory activity.
-
Reaction Mixture: A typical reaction buffer contains Tris-HCl, MgCl2, KCl, and ATP.
-
Procedure:
-
Gastric microsomes are pre-incubated with varying concentrations of esomeprazole in an acidic environment (pH < 6.0) to facilitate the conversion of esomeprazole to its active sulfonamide form.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at 37°C, the reaction is stopped, often by the addition of a quenching agent.
-
The amount of liberated Pi is quantified using a colorimetric method, such as the malachite green assay.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.
-
Na+/K+-ATPase Inhibition Assay
-
Enzyme Source: Purified Na+/K+-ATPase from sources like pig kidney medulla or commercially available enzyme preparations.
-
Assay Principle: Similar to the H+/K+-ATPase assay, this method quantifies the Pi released from ATP hydrolysis. The Na+/K+-ATPase-specific activity is determined by the difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain.
-
Reaction Mixture: The reaction buffer typically includes Tris-HCl, MgCl2, NaCl, KCl, and ATP.
-
Procedure:
-
The enzyme preparation is incubated with different concentrations of the test compound (esomeprazole).
-
The reaction is started by adding ATP.
-
Following incubation at 37°C, the reaction is terminated.
-
The released Pi is measured.
-
The activity of Na+/K+-ATPase is calculated as the ouabain-sensitive portion of the total ATPase activity. The inhibitory effect of esomeprazole would be determined by its ability to reduce this ouabain-sensitive activity.
-
Ca2+-ATPase Inhibition Assay
-
Enzyme Source: Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes isolated from tissues like rabbit skeletal muscle are common sources for SERCA-type Ca2+-ATPases.
-
Assay Principle: This assay also relies on the measurement of Pi liberated from ATP hydrolysis. The Ca2+-dependent ATPase activity is determined by comparing the activity in the presence and absence of calcium.
-
Reaction Mixture: A typical buffer contains MOPS or HEPES, KCl, MgCl2, ATP, and a calcium-EGTA buffer system to control the free Ca2+ concentration.
-
Procedure:
-
The microsomal preparation is incubated with various concentrations of esomeprazole.
-
The reaction is initiated by the addition of ATP.
-
After incubation at a controlled temperature (e.g., 25°C or 37°C), the reaction is stopped.
-
The amount of Pi produced is quantified.
-
The Ca2+-ATPase activity is calculated as the difference between the activity in the presence of Ca2+ and in the presence of EGTA alone. The effect of esomeprazole is assessed by its impact on this Ca2+-dependent activity.
-
Conclusion
The available evidence strongly indicates that esomeprazole is a highly selective inhibitor of the gastric H+/K+-ATPase. The lack of reported IC50 values for Na+/K+-ATPase and Ca2+-ATPase in peer-reviewed literature suggests that esomeprazole does not significantly inhibit these other essential P-type ATPases at clinically relevant concentrations. This high degree of selectivity is a key factor in its favorable safety profile, as off-target inhibition of Na+/K+-ATPase or Ca2+-ATPase could lead to significant adverse effects on cardiovascular and muscular functions, respectively. Further studies with direct comparative assays would be beneficial to definitively quantify the selectivity margins of esomeprazole.
References
- 1. proteopedia.org [proteopedia.org]
- 2. The role of the third extracellular loop of the Na+,K+-ATPase α subunit in a luminal gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitory effects of H+ K+ ATPase inhibitors on human neutrophils in vitro: restoration by a K+ ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity Analysis of Esomeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of Esomeprazole, the (S)-enantiomer of Omeprazole, is a critical aspect of quality control in pharmaceutical manufacturing. Ensuring the enantiomeric purity of Esomeprazole Sodium is paramount, as the (R)-enantiomer is metabolized differently and is considered an impurity.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely employed technique for this purpose. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Chiral HPLC Methods
Several chiral stationary phases have been successfully utilized for the enantioseparation of Esomeprazole and its enantiomeric impurity, (R)-Omeprazole. The choice of CSP and mobile phase significantly impacts the resolution, analysis time, and overall method performance. Below is a summary of key performance parameters for different reported methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Chiral Stationary Phase | Nucleocel Alpha S | Chiralpak IA | Chiralcel OD-H | Chiralpak ID-3 | Kromasil Cellucoat |
| Mobile Phase | Ethanol:Hexane (70:30, v/v)[3] | MtBE:EA:EtOH:DEA (60:40:5:0.1, v/v/v/v)[4] | n-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1, v/v)[1] | Acetonitrile:Water (50:50, v/v)[2] | Hexane:Isopropanol:TFA (90:9.9:0.1, v/v/v)[5][6] |
| Flow Rate | 0.65 mL/min[3] | 1.0 mL/min[4] | 1.2 mL/min[1] | 1.0 mL/min[2] | Not Specified |
| Detection (UV) | 302 nm[3] | Not Specified | 300 nm[1] | 280 nm[2] | Not Specified |
| Resolution (Rs) | 5.55[3] | >1.5 | ≥2[1] | >2.0 | 2.17[5] |
| Linearity (r²) | 0.999 (S), 0.998 (R)[3] | >0.99[4] | >0.999[1] | 1.0[2] | >0.999 |
| LOD | Not Specified | 99 ng/mL (R-enantiomer)[4] | 0.71 µg/mL (S), 1.16 µg/mL (R)[1] | 20.75 ng/mL (S), 12.45 ng/mL (R)[2] | 0.10 µg/mL[5] |
| LOQ | Not Specified | 333 ng/mL (R-enantiomer)[4] | 2.16 µg/mL (S), 3.51 µg/mL (R)[1] | 69.16 ng/mL (S), 41.5 ng/mL (R)[2] | 0.35 µg/mL[5] |
| Precision (RSD%) | <2%[3] | <2%[4] | <0.2%[1] | Not Specified | <2% |
| Accuracy (Recovery %) | 99.88-101.8%[3] | Not Specified | 99.81-101.62%[1] | Not Specified | Not Specified |
MtBE: Methyl tert-butylether, EA: Ethyl acetate, EtOH: Ethanol, DEA: Diethylamine, TFA: Trifluoroacetic acid
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods.
Method 3: Chiralcel OD-H [1]
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine in the ratio of 100:20:0.2:0.1 (v/v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 300 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of n-hexane and 2-propanol to achieve a final concentration of 100 µg/mL.
Method 4: Chiralpak ID-3 [2]
-
Column: Chiralpak ID-3 (100 x 4.6 mm, 3 µm)
-
Mobile Phase: A mixture of acetonitrile and water in the ratio of 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Prepare stock solutions by dissolving the substance in the mobile phase.
Method Comparison and Alternatives
The European Pharmacopoeia (EP) monograph for Esomeprazole magnesium trihydrate specifies a method using an AGP (alpha-1-acid glycoprotein) column.[2][7] However, studies have shown that methods utilizing polysaccharide-based CSPs like Chiralpak ID-3 can offer advantages. For instance, one study demonstrated that the Chiralpak ID-3 method could successfully determine the enantiomeric purity of (S)-Omeprazole without interference from its related chiral and achiral impurities, a challenge observed with the AGP-based method where an achiral impurity co-eluted with the (R)-Omeprazole peak.[2]
While chiral HPLC is the standard, other techniques like capillary electrophoresis have also been explored for the enantiomeric purity determination of Esomeprazole and can be a cost-effective alternative.[8]
Workflow for Chiral HPLC Method Selection and Validation
The following diagram illustrates a typical workflow for selecting and validating a chiral HPLC method for the enantiomeric purity analysis of Esomeprazole.
Caption: A flowchart outlining the key stages in the development, validation, and application of a chiral HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography with photo diode array for separation and analysis of naproxen and esomeprazole in presence of their chiral impurities: Enantiomeric purity determination in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatography with photo diode array for separation and analysis of naproxen and esomeprazole in presence of their chiral impurities: Enantiomeric purity determination in tablets [hero.epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In Vivo Validation of Esomeprazole Sodium's Effect on Gastric pH in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Esomeprazole Sodium in modulating gastric pH in various animal models. The data presented is compiled from multiple preclinical studies, offering a comprehensive overview of its performance against other proton pump inhibitors (PPIs) and placebo controls. Detailed experimental methodologies and quantitative data are provided to support researchers in their study design and drug development efforts.
Executive Summary
Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor that effectively suppresses gastric acid secretion.[1] In vivo studies across multiple animal species, including horses, dogs, and cats, have consistently demonstrated its ability to significantly increase gastric pH. When compared to other PPIs such as omeprazole, pantoprazole, and lansoprazole, esomeprazole often exhibits a more pronounced and sustained acid suppression, as measured by the mean percentage of time intragastric pH is maintained above critical thresholds.[2][3][4] This guide summarizes the key findings from these comparative studies, presenting the data in a clear and accessible format.
Comparative Data on Gastric pH Modulation
The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound and other treatments on gastric pH in different animal models.
Table 1: Effect of Oral Esomeprazole on Gastric pH in Horses
| Treatment Group | Dosage | Mean Gastric pH (± SD) | % of Time pH > 4.0 | Animal Model | Reference |
| Esomeprazole Paste | 0.5 mg/kg, once daily | 6.28 (± 1.75) | Not Reported | 9 adult Standardbred horses | [5][6][7][8] |
| Omeprazole Paste | 1 mg/kg, once daily | 6.13 (± 1.75) | Not Reported | 9 adult Standardbred horses | [5][6][7][8] |
| Placebo | N/A | 3.38 (± 1.75) | Not Reported | 9 adult Standardbred horses | [5][6][7][8] |
Note: In this study, there was no significant difference in the mean pH between horses receiving esomeprazole and those receiving omeprazole. Both treatments were significantly more effective than placebo in increasing gastric pH.[5][6][7][8]
Table 2: Effect of Intravenous Esomeprazole on Gastric pH in Dogs
| Treatment Group | Dosage | Mean pH | Mean Percentage Time (MPT) pH ≥3 | Mean Percentage Time (MPT) pH ≥4 | Animal Model | Reference | |---|---|---|---|---|---| | Esomeprazole | 1 mg/kg IV q12h | Not Reported | Not Reported | Not Reported | 9 healthy research Beagles |[2][3][9] | | Pantoprazole | 1 mg/kg IV q12h | Not Reported | Not Reported | Not Reported | 9 healthy research Beagles |[2][3][9] | | Famotidine CRI | 1 mg/kg loading dose, then 8 mg/kg/day | Not Reported | Not Reported | Not Reported | 9 healthy research Beagles |[2][3][9] |
Note: While specific mean pH values were not provided in the abstract, the study concluded that esomeprazole and famotidine CRI might be superior acid suppressants compared to standard doses of pantoprazole in the first 72 hours of treatment. Only esomeprazole and famotidine CRI achieved the pH goals established for the treatment of gastroduodenal ulceration in people.[2][3][9]
Table 3: Effect of Oral Esomeprazole on Intragastric pH in Cats
| Treatment Group | Dosage | Mean pH (± SD) | MPT pH ≥3 (± SD) | MPT pH ≥4 on Day 4 (± SD) | Animal Model | Reference | |---|---|---|---|---|---| | Esomeprazole | 1 mg/kg PO q12h | 4.1 (± 3.9) | 54.0% (± 33.8%) | 77.1% (± 29.2%) | 12 healthy research cats |[4] | | Dexlansoprazole | 6 mg/kg PO q12h | 3.11 (± 1.6) | 41.2% (± 34.6%) | Not Reported | 12 healthy research cats |[4] | | Lansoprazole | 1 mg/kg PO q12h | 1.6 (± 0.5) | 8.8% (± 6.8%) | Not Reported | 12 healthy research cats |[4] |
Note: Orally administered esomeprazole was found to be a superior acid suppressant in cats compared to lansoprazole and dexlansoprazole. Esomeprazole was the only treatment that achieved the goals for the treatment of duodenal ulceration as defined for humans by Day 4.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Study in Horses
-
Objective: To compare the efficacy of an enteric-coated esomeprazole paste with an enteric-coated omeprazole paste in increasing gastric pH.[5][7]
-
Animal Model: Nine adult Standardbred horses were used in a three-way crossover design.[5][7]
-
Drug Administration: Horses received either 0.5 mg/kg esomeprazole paste, 1 mg/kg omeprazole paste, or a placebo paste orally, once daily for 10 days.[5][7]
-
pH Measurement: Gastric fluid samples were collected via a gastroscope on Days 1, 3, 5, 8, and 10, following a 16-hour fasting period. The pH of the samples was measured immediately after collection.[5][7]
Study in Dogs
-
Objective: To evaluate the efficacy of intravenously administered esomeprazole, pantoprazole, and famotidine on increasing the intragastric pH.[2][9]
-
Animal Model: Nine healthy research Beagles were used in a randomized, 3-way crossover study.[2][9]
-
Drug Administration: Dogs received either pantoprazole or esomeprazole at 1 mg/kg IV every 12 hours, or a loading dose of famotidine at 1 mg/kg followed by a constant rate infusion of 8 mg/kg per day for 3 consecutive days.[2][9]
-
pH Measurement: Intragastric pH was recorded at baseline and continuously for 72 hours of treatment.[2][9]
Study in Cats
-
Objective: To evaluate the efficacy of orally administered esomeprazole, dexlansoprazole, and lansoprazole on intragastric pH.[4]
-
Animal Model: Twelve healthy research cats were used in a randomized, 3-way crossover study.[4]
-
Drug Administration: Cats were administered esomeprazole or lansoprazole at a dosage of 1 mg/kg PO every 12 hours, or dexlansoprazole at 6 mg/kg PO every 12 hours.[4]
-
pH Measurement: Intragastric pH was recorded at baseline and for 4 days of treatment.[4]
Visualizing the Mechanism and Workflow
To further aid in the understanding of Esomeprazole's function and the experimental processes, the following diagrams are provided.
Caption: Mechanism of Action of Esomeprazole.
References
- 1. Review article: gastric acidity--comparison of esomeprazole with other proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the effect of IV administered acid suppressants on gastric pH in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of the effect of PO administered acid suppressants on gastric pH in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pilot study comparing the effect of orally administered esomeprazole and omeprazole on gastric fluid pH in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. madbarn.com [madbarn.com]
- 9. Comparative analysis of the effect of IV administered acid suppressants on gastric pH in dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Esomeprazole Sodium and Next-Generation Acid Suppressants in Benchmarking Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Esomeprazole Sodium, a widely used proton pump inhibitor (PPI), against next-generation acid suppressants, primarily Potassium-Competitive Acid Blockers (P-CABs). The following sections detail the mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data from clinical trials.
Mechanism of Action: A Tale of Two Binders
Gastric acid secretion is a complex process culminating in the H+/K+-ATPase proton pump, the final step in acid production.[1][] Both Esomeprazole and P-CABs target this pump, but through different mechanisms.
This compound , the S-isomer of omeprazole, is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi.[3][4] Once activated, it forms a covalent, irreversible bond with cysteine residues on the luminal surface of the H+/K+-ATPase, thereby inhibiting its function.[1][5] The body must synthesize new enzyme molecules to restore acid secretion, leading to a prolonged duration of action that exceeds the drug's plasma half-life.[5]
Next-generation acid suppressants , such as Vonoprazan, Tegoprazan, and Linaprazan, are Potassium-Competitive Acid Blockers (P-CABs). Unlike PPIs, P-CABs do not require acid activation and act by reversibly binding to the potassium-binding site of the H+/K+-ATPase in a competitive manner.[6][7][8] This direct and reversible inhibition allows for a more rapid onset of action and a potent, sustained acid suppression that is less dependent on food intake or CYP2C19 genetic polymorphisms.[9]
Quantitative Data Presentation: Head-to-Head Comparisons
The following tables summarize key quantitative data from clinical trials comparing Esomeprazole with next-generation P-CABs.
Table 1: Healing Rates of Erosive Esophagitis (EE)
| Drug & Dosage | Trial Duration | Healing Rate (Intention-to-Treat) | Healing Rate (Per Protocol) | Source(s) |
| Linaprazan Glurate (all doses) | 4 weeks | 71.1% | 80.9% | [10] |
| Lansoprazole (30 mg once daily) | 4 weeks | 60.6% | 59.1% | [10] |
| Vonoprazan (20 mg) | 8 weeks | 98.9% | - | [11] |
| Lansoprazole (30 mg) | 8 weeks | 95.7% | - | [11] |
| Vonoprazan | 4 weeks | 88.9% | - | [12] |
| Esomeprazole | 4 weeks | 84.6% | - | [12] |
Table 2: Symptom Relief in Gastroesophageal Reflux Disease (GERD)
| Drug & Dosage | Trial Duration | Primary Endpoint | Result | Source(s) |
| Vonoprazan (20 mg) | 8 weeks | Reduction in reflux, dysmotility, and total scores | Greater reduction compared to Esomeprazole | [13] |
| Esomeprazole (40 mg) | 8 weeks | Reduction in reflux, dysmotility, and total scores | - | [13] |
| Vonoprazan (20 mg & 40 mg) | 4 weeks | Percentage of heartburn-free days | 36.7% & 36.5% respectively | [14][15] |
| Esomeprazole (40 mg) | 4 weeks | Percentage of heartburn-free days | 38.4% | [14][15] |
Table 3: Intragastric pH Control
| Drug & Dosage | Duration | Metric | Result | Source(s) |
| Vonoprazan (b.d.) | 7 days | % time pH ≥4 | 100% | [16] |
| Vonoprazan (daily) | 7 days | % time pH ≥4 | 95% | [16] |
| Esomeprazole (b.d.) | 7 days | % time pH ≥4 | 91% | [16] |
| Esomeprazole (daily) | 7 days | % time pH ≥4 | 68% | [16] |
| Esomeprazole (40 mg) | 5 days | Mean time pH > 4 | 16.8 hours | [17] |
| Esomeprazole (20 mg) | 5 days | Mean time pH > 4 | 12.7 hours | [17] |
| Omeprazole (20 mg) | 5 days | Mean time pH > 4 | 10.5 hours | [17] |
Experimental Protocols
The data presented above are derived from randomized, controlled clinical trials. A general methodology for these types of studies is as follows:
Study Design: Most studies employ a randomized, double-blind, active-comparator design.[14][15][18] This means patients are randomly assigned to receive either the investigational drug (a P-CAB) or the active comparator (Esomeprazole or another PPI), and neither the patient nor the investigator knows which treatment is being administered. Crossover designs are also utilized, where patients receive both treatments in a sequential, randomized order.[17]
Patient Population: Participants are typically adults diagnosed with acid-related disorders such as erosive esophagitis (confirmed by endoscopy) or symptomatic GERD.[10][18] Exclusion criteria often include active Helicobacter pylori infection and recent use of antibiotics or other acid-suppressing medications.[18]
Interventions and Dosages: Patients receive the specified oral doses of the investigational drug or the comparator for a defined period, ranging from a few days for pH studies to several weeks for healing and symptom relief trials.[10][14][17]
Endpoints and Assessments:
-
Efficacy: The primary efficacy endpoints often include the healing rate of erosive esophagitis (assessed by endoscopy) and the percentage of symptom-free days (recorded in patient diaries).[10][14]
-
Pharmacodynamics: Intragastric pH is monitored over a 24-hour period to assess the degree and duration of acid suppression.[16][17]
-
Safety: Safety and tolerability are evaluated by monitoring adverse events, clinical laboratory tests, and vital signs throughout the study.[14][15]
Mandatory Visualizations
Signaling Pathways in Gastric Acid Secretion
The following diagram illustrates the key signaling pathways that regulate gastric acid secretion by the parietal cells in the stomach.
Caption: Gastric acid secretion signaling pathways and points of drug intervention.
Experimental Workflow for a Comparative Clinical Trial
This diagram outlines a typical workflow for a clinical trial comparing the efficacy of Esomeprazole and a next-generation acid suppressant.
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Tegoprazan? [synapse.patsnap.com]
- 8. Tegoprazan | C20H19F2N3O3 | CID 23582846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tegoprazan: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. Effects of Vonoprazan Compared with Esomeprazole on the Healing of Artificial Postendoscopic Submucosal Dissection Ulcers: A Prospective, Multicenter, Two-Arm, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EFFICACY OF VONOPRAZAN VERSUS ESOMEPRAZOLE IN TREATMENT OF GASTROESOPHAGEAL REFLUX DISEASE [journals.ekb.eg]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. Randomized clinical trial: A double-blind, proof-of-concept, phase 2 study evaluating the efficacy and safety of vonoprazan 20 or 40 mg versus esomeprazole 40 mg in patients with symptomatic gastro-esophageal reflux disease and partial response to a healing dose of a proton-pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Esomeprazole provides improved acid control vs. omeprazole In patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
